2,7-Diazaspiro[4.4]nonan-1-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLZPWCKCCRIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-17-0 | |
| Record name | 2,7-diazaspiro[4.4]nonan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride?
An In-Depth Technical Guide to 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional geometry, which offers a pathway to escape the "flatland" of traditional aromatic drug candidates. This structural complexity can lead to compounds with enhanced target selectivity, improved physicochemical properties, and novel intellectual property. This guide focuses on this compound (CAS: 1203682-17-0), a versatile heterocyclic building block. We will delve into its structural attributes, present a robust synthetic pathway, outline key characterization data, and explore its potential applications as a privileged scaffold in the design and synthesis of next-generation therapeutics.
Introduction: The Value of Spirocyclic Scaffolds
In contemporary drug discovery, moving beyond flat, two-dimensional molecules is a critical strategy for improving clinical success rates. Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, provide a rigid and well-defined three-dimensional structure.[1] This unique architecture offers several distinct advantages:
-
Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons is strongly correlated with improved clinical outcomes, likely due to better solubility, enhanced metabolic stability, and more specific target engagement.[1][2]
-
Conformational Restraint: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[2]
-
Precise Vectorial Display: Functional groups can be projected from the core in precise vectors, allowing for meticulous exploration of a target's binding pocket.
The 2,7-diazaspiro[4.4]nonane framework is a particularly valuable motif, incorporating two nitrogen atoms that serve as convenient handles for chemical modification and can act as key pharmacophoric features.[3][4] This guide provides a detailed examination of the monofunctionalized lactam derivative, this compound.
Physicochemical Properties and Structural Analysis
This compound is a stable, crystalline solid provided as a salt to enhance its solubility in polar and aqueous media, a common practice that improves handling and utility in various synthetic and biological applications.
Key Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,7-diazaspiro[4.4]nonan-1-one;hydrochloride | |
| CAS Number | 1203682-17-0 | [5][6] |
| Molecular Formula | C₇H₁₃ClN₂O | [5][6] |
| Molecular Weight | 176.64 g/mol | [5][6] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [6] |
Structural Elucidation
The core structure consists of two five-membered rings, a pyrrolidine and a pyrrolidin-2-one (γ-lactam), fused at a central spiro-carbon.
-
Ring Conformation: X-ray crystallography studies on the closely related 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one reveal that both five-membered rings adopt a twisted envelope conformation. This non-planar arrangement is a hallmark of the scaffold's three-dimensionality.[7]
-
Stereochemistry: The spiro-carbon (C5) is a chiral center. Therefore, the compound exists as a pair of enantiomers. Commercially available material is often sold as a racemate unless a specific stereoisomer is indicated.
-
Functional Groups: The structure contains a secondary amine (at N7), a secondary amide (lactam, at N2), and a carbonyl group (at C1). The N7 amine is the more basic and nucleophilic center, making it the primary site for derivatization in library synthesis. The hydrochloride salt is formed at this more basic nitrogen.
Synthesis and Characterization
While multiple synthetic routes to diazaspirocycles exist, a practical and scalable approach can be adapted from established literature for related derivatives.[7][8]
Proposed Synthetic Protocol
A robust method for constructing the 2,7-diazaspiro[4.4]nonan-1-one core involves the reductive cyclization of a cyanomethyl pyrrolidine precursor. This strategy is based on the reported synthesis of the N-benzyl analog.[7]
Workflow:
-
Starting Material: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.
-
Reductive Cyclization: The key step involves the simultaneous reduction of the nitrile (C≡N) to a primary amine and subsequent intramolecular cyclization via aminolysis of the methyl ester to form the lactam ring.
-
Deprotection: Removal of the N-benzyl protecting group.
-
Salt Formation: Treatment with hydrochloric acid to yield the final product.
Detailed Experimental Protocol:
-
Step 1: Reductive Cyclization of Precursor
-
To a solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq) in methanol, add Raney Nickel (approx. 4:1 catalyst to substrate by weight) to form a slurry.
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, never allowing the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to yield crude 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[7]
-
-
Step 2: Debenzylation (Hydrogenolysis)
-
Dissolve the crude product from Step 1 in ethanol or methanol.
-
Add Palladium on carbon (10% Pd/C, ~10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Heat the reaction to 40-50 °C and stir until the reaction is complete (monitored by LC-MS).
-
Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the free base of 2,7-diazaspiro[4.4]nonan-1-one.
-
-
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of hydrochloric acid in isopropanol (e.g., 2M) dropwise with stirring until the solution is acidic.
-
The hydrochloride salt will typically precipitate. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the final compound. While specific spectra for this exact compound are not widely published, the expected data can be reliably predicted.
| Analytical Method | Expected Observations |
| ¹H NMR | Complex aliphatic region (1.5-4.0 ppm) with multiple multiplets corresponding to the pyrrolidine and lactam ring protons. A broad singlet for the N-H proton of the amide. |
| ¹³C NMR | A signal for the carbonyl carbon (~175-180 ppm). A signal for the spiro-carbon. Multiple signals in the aliphatic region (20-70 ppm) for the remaining ring carbons. |
| Mass Spec (ESI+) | Predicted m/z for the free base [M+H]⁺ = 141.10.[9] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong C=O (amide) stretch (~1680 cm⁻¹). |
Applications in Drug Discovery
The primary utility of this compound is as a versatile building block for creating libraries of novel compounds for high-throughput screening and lead optimization.[4]
Role as a Privileged Scaffold
The diazaspiro[4.4]nonane core is considered a "privileged scaffold" because it has been found in ligands for multiple, distinct biological targets.[3] This suggests the scaffold provides a favorable geometric and electronic foundation for molecular recognition. Derivatives of the closely related 2,7-diazaspiro[4.4]nonane scaffold have yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological disorders including pain, neurodegeneration, and addiction.[3]
Workflow for Scaffold-Based Library Synthesis
Medicinal chemists can leverage the N7-amine as a versatile point for diversification through various synthetic transformations.
Step-by-Step Derivatization Protocol:
-
Free-Basing (Optional but Recommended): While some reactions can be run on the hydrochloride salt with an added base, it is often cleaner to start from the free base. To do this, dissolve the HCl salt in water, add a base like sodium bicarbonate or 1M NaOH until pH > 9, and extract the free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
N-Acylation/Sulfonylation: React the free base with a diverse set of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents like HATU or EDC) to generate a library of amides and sulfonamides. This explores interactions in the target binding site that favor hydrogen bond acceptors.
-
N-Alkylation: Perform reductive amination with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to generate a library of substituted secondary and tertiary amines. This is a powerful method for rapidly adding diverse side chains.
-
Urea/Thiourea Formation: React the free base with a range of isocyanates or isothiocyanates to produce libraries of ureas and thioureas, which are excellent hydrogen bond donors and acceptors.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: Based on data for the parent 2,7-Diaza-spiro[4.4]nonane, this compound should be treated as a potential irritant.[10]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Conclusion
This compound is a high-value chemical building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core provides an excellent starting point for the synthesis of novel compounds with improved drug-like properties. The presence of a strategically placed lactam and a versatile secondary amine handle allows for rapid and efficient library generation. By leveraging this scaffold, researchers can explore new chemical space and develop innovative candidates for a wide range of biological targets, particularly within the central nervous system.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1203682-17-0 | this compound - Capot Chemical [capotchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 10. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,7-Diazaspiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-diazaspiro[4.4]nonan-1-one core is a significant heterocyclic scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This guide provides a comprehensive analysis of the known physical and chemical properties of this foundational molecule. Due to the prevalence of its derivatives in research and development, this document synthesizes data from the parent compound, its salts, and closely related analogs to offer a holistic understanding. We will delve into its structural and stereochemical features, spectroscopic signature, physicochemical properties, and chemical reactivity, supported by experimental data and computational predictions. The causality behind its characteristics and its strategic importance in the design of novel therapeutics will be a central focus.
Molecular Structure and Stereochemistry: The Foundation of Function
The defining feature of 2,7-diazaspiro[4.4]nonan-1-one is its spirocyclic system, where two five-membered rings, a pyrrolidine and a lactam (pyrrolidin-2-one), are joined by a single quaternary carbon atom (the spiro center). This arrangement locks the molecule into a conformationally constrained state, a highly desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target.
Core Structure and Isomerism
The fundamental structure consists of a seven-carbon, two-nitrogen bicyclic system with a carbonyl group at the C1 position. The molecular formula for the parent compound is C₇H₁₂N₂O, with a corresponding molecular weight of approximately 140.18 g/mol .
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | PubChem |
| Molecular Weight | 140.18 g/mol | PubChem |
| IUPAC Name | 2,7-diazaspiro[4.4]nonan-1-one | |
| CAS Number | 1203796-97-7 | ChemicalBook |
Conformational Analysis and Stereoisomerism
X-ray crystallography studies of derivatives, such as 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, reveal that both five-membered rings typically adopt an envelope conformation.[1] In this analogue, one ring has a carbon atom as the flap, while the other has a nitrogen atom. The dihedral angle between the two main planes of the rings is significant, contributing to the molecule's three-dimensionality.[1]
The spirocyclic nature of the scaffold introduces the possibility of stereoisomerism. The spiro carbon itself can be a chiral center, leading to enantiomeric forms (R and S isomers). The presence of a single stereocenter is a key feature that can be exploited in the development of stereospecific therapeutics.
References
Unraveling the Mechanistic Intricacies of 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a unique spirocyclic scaffold that has emerged as a compound of significant interest within medicinal chemistry and drug development. While direct, comprehensive studies on its specific mechanism of action are not extensively documented, its structural relationship to a broader class of bioactive diazaspiro compounds provides a fertile ground for mechanistic investigation. This technical guide synthesizes the current understanding of the pharmacological landscape of diazaspiro[4.4]nonane derivatives to propose and explore potential mechanisms of action for the title compound. We will delve into the plausible interactions with key central nervous system targets, including sigma (σ) receptors, muscarinic acetylcholine receptors (mAChRs), and GABA-A receptors, as well as its potential role in oncology through the inhibition of the menin-MLL1 protein-protein interaction. This document is intended to serve as a foundational resource for researchers, providing both theoretical frameworks and practical experimental protocols to elucidate the therapeutic potential of this intriguing molecule.
Introduction: The Enigmatic Potential of a Spirocyclic Scaffold
The 2,7-diazaspiro[4.4]nonan-1-one core represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, a characteristic that can lead to high-affinity and selective interactions with biological targets[1]. The hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions[2]. While this specific molecule is often utilized as a versatile building block in the synthesis of more complex pharmaceutical agents, the inherent structural motifs of the diazaspiro[4.4]nonane framework suggest intrinsic biological activity.
This guide will explore the most probable mechanisms of action for this compound by examining the established pharmacology of its structural analogs. The subsequent sections will dissect four primary, plausible mechanistic pathways, offering a roadmap for future research and development.
Postulated Mechanism I: Modulation of Sigma (σ) Receptors
The 2,7-diazaspiro[4.4]nonane scaffold has been identified as a promising framework for the development of potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors[1]. These receptors are implicated in a wide array of neurological functions and diseases, including pain, neurodegeneration, and addiction[1].
The Role of Sigma Receptors in Neuromodulation
Sigma receptors are unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulate calcium signaling and the function of other proteins, including ion channels and G protein-coupled receptors[3][4]. Ligands that bind to sigma receptors can act as agonists or antagonists, initiating or blocking these modulatory effects, respectively[5]. This modulation can influence a variety of cellular processes, making sigma receptors attractive therapeutic targets.
Hypothetical Interaction and Signaling Pathway
The nitrogen atoms within the 2,7-diazaspiro[4.4]nonan-1-one structure can act as key interaction points within the sigma receptor binding pocket. It is hypothesized that this compound could act as either an agonist or antagonist, influencing downstream signaling cascades.
Caption: Proposed modulation of cellular signaling by 2,7-Diazaspiro[4.4]nonan-1-one HCl via sigma receptors.
Experimental Validation Workflow
Elucidating the interaction with sigma receptors requires a systematic approach, beginning with binding assays and progressing to functional characterization.
2.3.1. Radioligand Binding Assays
This initial step determines the affinity of the compound for σ₁ and σ₂ receptors.
| Parameter | σ₁ Receptor Assay | σ₂ Receptor Assay |
| Radioligand | --INVALID-LINK---pentazocine | [³H]-DTG (in the presence of unlabeled (+)-pentazocine to block σ₁ sites) |
| Tissue Source | Guinea pig brain membrane homogenates | Rat liver membrane homogenates |
| Incubation | ~5 nM radioligand with varying concentrations of the test compound | ~1 nM radioligand with varying concentrations of the test compound |
| Detection | Scintillation counting | Scintillation counting |
| Outcome | Kᵢ value for σ₁ receptor | Kᵢ value for σ₂ receptor |
This data is illustrative of a typical experimental setup.[6][7]
2.3.2. Functional Assays
To determine whether the compound acts as an agonist or antagonist, functional assays are employed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
An In-depth Technical Guide to 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride: A Core Scaffold for Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional orientation of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds. Their inherent conformational rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The 2,7-diazaspiro[4.4]nonane framework, a bicyclic system containing two nitrogen atoms, represents a versatile and sought-after core. This guide focuses on a key derivative, This compound (CAS: 1203682-17-0), a lactam-containing building block poised for significant applications in contemporary drug development, including the synthesis of targeted protein degraders.
This document serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of the synthesis, properties, and strategic applications of this important chemical entity.
Physicochemical and Structural Properties
This compound is a stable, crystalline solid whose hydrochloride salt form enhances its aqueous solubility and handling characteristics compared to the free base.[1] This is a critical attribute for its use in both synthetic reactions and biological assays.
| Property | Value | Source |
| IUPAC Name | 2,7-diazaspiro[4.4]nonan-1-one;hydrochloride | - |
| CAS Number | 1203682-17-0 | [2] |
| Molecular Formula | C₇H₁₃ClN₂O | [2] |
| Molecular Weight | 176.64 g/mol | [2] |
| Purity | ≥97% | [2] |
The core structure features a pyrrolidine ring fused in a spiro fashion to a γ-lactam (a five-membered cyclic amide). This arrangement imparts a well-defined three-dimensional geometry, making it an ideal scaffold for presenting substituents in specific vectors for interaction with protein binding pockets.
Synthesis and Mechanistic Considerations
While proprietary syntheses are common for commercial building blocks, a logical and efficient synthetic route can be devised based on established methodologies for related diazaspirocycles.[3] The key strategic step involves the intramolecular reductive cyclization of a carefully designed acyclic precursor.
Proposed Synthetic Pathway
The synthesis hinges on the construction of a pyrrolidine ring bearing both a nitrile and an ester group at the 3-position. The nitrile then serves as a precursor to the primary amine required for the final lactam ring formation.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
N-Protection: The initial pyrrolidine nitrogen must be protected (e.g., with a Cbz or Boc group) to prevent side reactions during the alkylation and reduction steps. The choice of protecting group is critical; it must be stable to the reaction conditions and readily cleavable at a later stage.
-
Reductive Cyclization: The use of a catalyst like Raney Nickel with hydrogen is a classic method for reducing a nitrile to a primary amine.[3] Under these conditions, the newly formed amine can spontaneously undergo intramolecular cyclization with the adjacent ester group to form the thermodynamically stable five-membered lactam ring. This one-pot reduction and cyclization is highly efficient.
-
Hydrochloride Salt Formation: The final free base is often an oil or a solid that may be difficult to handle or purify. Conversion to the hydrochloride salt provides a stable, crystalline solid with improved physical properties, which is standard practice for amine-containing pharmaceutical intermediates.[1]
Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonan-1-one
-
To a solution of methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq) in methanol, add a slurry of Raney Nickel (approx. 50% w/w) in an appropriate high-pressure reaction vessel.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude protected spiro-lactam, which can be purified by silica gel chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonan-1-one (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.
-
Add a solution of hydrochloric acid in ether or isopropanol (e.g., 2M HCl in diethyl ether, 1.5-2.0 eq) dropwise while stirring at 0 °C.
-
A precipitate will typically form upon addition. Allow the mixture to stir for 1-2 hours at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Spectroscopic Characterization (Expected)
A self-validating protocol requires confirmation of the molecular structure. While specific data is proprietary to suppliers, the expected spectroscopic signatures are as follows:
-
¹H NMR: Resonances corresponding to the diastereotopic protons of the two five-membered rings. Signals for the CH₂ groups adjacent to the nitrogen atoms would appear as complex multiplets. The N-H protons of the lactam and the secondary amine hydrochloride would be observable, with their chemical shifts dependent on the solvent.
-
¹³C NMR: A characteristic signal for the lactam carbonyl carbon (C=O) would be expected in the range of 170-180 ppm. The spirocyclic carbon atom would also have a unique chemical shift.
-
IR Spectroscopy: A strong absorption band corresponding to the lactam C=O stretch would be prominent around 1680-1700 cm⁻¹. A broad absorption in the 2400-3200 cm⁻¹ region would indicate the presence of the ammonium (N-H⁺) salt.
-
Mass Spectrometry (ESI+): The mass spectrum would show a parent ion corresponding to the free base [M+H]⁺ at m/z 155.12.
Commercial suppliers can typically provide this analytical data upon request for batch verification.[4]
Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for constructing more complex molecules with therapeutic potential.
Scaffold for Novel Therapeutics
The rigid diazaspiro[4.4]nonane core is an excellent starting point for creating libraries of compounds for screening against various biological targets. The two distinct nitrogen atoms (the lactam nitrogen and the secondary amine) provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Its utility as an intermediate for drugs targeting neurological and cardiovascular diseases has been noted.[1]
Core Component of KRAS Inhibitors
While not the exact same scaffold, the discovery of diazaspiro[3.5]nonane derivatives as covalent inhibitors of the oncogenic protein KRAS G12C highlights the suitability of such spirocyclic systems in modern oncology research.[5] These scaffolds serve to correctly orient the reactive "warhead" (an acrylamide moiety) within the switch-II pocket of the KRAS protein. The 2,7-diazaspiro[4.4]nonan-1-one core could be similarly employed to develop novel inhibitors against KRAS or other challenging protein targets.
Building Block for Targeted Protein Degraders (PROTACs)
Perhaps the most cutting-edge application for this molecule is in the field of targeted protein degradation. The molecule is explicitly marketed as a "Protein Degrader Building Block".[2] PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The 2,7-diazaspiro[4.4]nonan-1-one scaffold is an ideal component of the "linker" region that connects the target-binding ligand (warhead) to the E3 ligase ligand.
Caption: Role of the diazaspiro scaffold as a rigid linker in a PROTAC.
The rigidity of the spirocycle helps to control the distance and spatial orientation between the two ends of the PROTAC, a critical parameter for optimizing ternary complex formation (Target-PROTAC-E3 Ligase) and subsequent degradation efficiency.
Conclusion
This compound is more than just a chemical intermediate; it is a sophisticated molecular tool designed to meet the challenges of modern drug discovery. Its unique spirocyclic structure provides a rigid, three-dimensional framework that is highly advantageous for designing potent and selective ligands. With clear applications as a core scaffold for novel therapeutics and, most notably, as a linker component in the rapidly advancing field of targeted protein degradation, this building block offers researchers a reliable and powerful starting point for the development of next-generation medicines. Its commercial availability and well-defined properties make it an accessible and essential component for any research program focused on oncology, neurology, and beyond.
References
- 1. 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1203682-17-0|this compound| Ambeed [ambeed.com]
- 5. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and History of Diazaspiro Compounds
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. For decades, medicinal chemistry was often characterized by the exploration of "flat," aromatic, sp²-rich molecules. However, the limitations of this chemical space—including challenges with solubility, metabolic stability, and target selectivity—have prompted a paradigm shift. This has led to the "escape from flatland," a strategic move towards more three-dimensional, sp³-rich scaffolds that can better mimic natural products and interact with the complex topographies of biological targets.[1][2]
Among the most promising of these three-dimensional structures are the diazaspiro compounds. Characterized by two nitrogen-containing rings joined by a single, shared quaternary carbon atom (the spiro center), these molecules offer a rigid, well-defined conformational framework. This rigidity minimizes the entropic penalty upon binding to a target protein and allows for the precise spatial orientation of functional groups, which can lead to significant improvements in potency and selectivity.[2][3] This guide provides a comprehensive overview of the discovery and historical development of diazaspiro compounds, charting their evolution from synthetic curiosities to indispensable tools in the design of next-generation therapeutics.
Foundational Concepts and Early Synthetic Efforts
The concept of spirocyclic compounds has been established for over a century, but the synthesis of these structurally complex molecules, particularly those containing heteroatoms like nitrogen, posed significant challenges to early organic chemists. The initial hurdles involved the construction of the sterically demanding quaternary spirocenter and the controlled formation of two distinct rings around it.
Early synthetic strategies often relied on intramolecular cyclization reactions. These methods, while foundational, required multi-step syntheses of complex linear precursors and often resulted in low yields. A significant advancement came with the development of multicomponent reactions and novel cyclization strategies, which streamlined the synthesis of the core scaffolds.[4] For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane provided a rapid pathway to ω-unsaturated dicyclopropylmethylamines, which could then be converted into various azaspirocycles through ring-closing metathesis or reductive amination.[4] These early methodologies, though sometimes cumbersome by modern standards, laid the critical groundwork for the explosion of research in this area.
The Evolution of Synthetic Methodologies
The growing interest in diazaspiro compounds has catalyzed the development of more efficient and versatile synthetic routes. These modern methods provide access to a wide array of diazaspiro scaffolds with diverse ring sizes and substitution patterns, enabling extensive structure-activity relationship (SAR) studies.
Key Synthetic Strategies:
-
Intramolecular Cyclization: This remains a common strategy, but with significant refinements. Methods like intramolecular N-alkylation and N-acylation are frequently used to form the second ring of the spirocycle.[5]
-
[2+2] Cycloaddition: The thermal [2+2] cycloaddition between alkenes and isocyanates to form a β-lactam ring has proven to be a key step in the synthesis of strained diazaspiro systems, such as 1-azaspiro[3.3]heptanes.[6] Subsequent reduction of the lactam provides the desired azetidine ring.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing larger ring systems within the diazaspiro framework, offering high functional group tolerance and efficiency.[4][5]
-
Diversity-Oriented Synthesis: This approach focuses on creating large libraries of structurally diverse compounds from a common intermediate. For azaspirocycles, this involves generating a key building block that can be elaborated into various final structures through different reaction pathways.[4]
The following workflow illustrates a generalized approach to synthesizing a diazaspiro core, highlighting key decision points for diversification.
Representative Experimental Protocol: Synthesis of 3,9-Diazaspiro[5.5]undecane Analogs
The following protocol is adapted from a study on GABA-A receptor antagonists and illustrates a typical N-acylation and deprotection sequence.[7]
Step 1: N-Acylation of the Protected Spiro-Core
-
To a solution of the Boc-protected 3,9-diazaspiro[5.5]undecane precursor in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N).
-
Add the desired acid chloride (RCOCl) or carboxylic acid with a coupling agent like HBTU to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup and purify the product via column chromatography to yield the N-acylated intermediate.
Step 2: Boc Deprotection
-
Dissolve the N-acylated intermediate from Step 1 in a solution of 4N HCl in 1,4-dioxane/methanol or trifluoroacetic acid (TFA) in CH₂Cl₂.
-
Stir the reaction at room temperature for several hours.
-
Evaporate the solvent under reduced pressure to yield the final hydrochloride or TFA salt of the functionalized diazaspiro[5.5]undecane.[7]
Diazaspiro Scaffolds as Privileged Structures and Bioisosteres
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery.[8] Diazaspiro scaffolds have firmly established themselves within this class. Their rigid, three-dimensional nature allows them to present substituents in well-defined vectors, facilitating optimal interactions with target binding pockets.[5][6]
Perhaps the most impactful application of diazaspiro cores is their use as bioisosteres . Bioisosteric replacement is a strategy where one functional group or substructure in a lead compound is replaced with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[9][10]
Strained diazaspirocycles, such as 2,6-diazaspiro[3.3]heptane, have emerged as highly effective bioisosteres for the ubiquitous piperazine ring.[11] While piperazine is a common motif in CNS-active drugs, it can suffer from metabolic liabilities and poor selectivity. Replacing it with a diazaspiro[3.3]heptane can:
-
Enhance Metabolic Stability: The quaternary spiro-carbon is less susceptible to metabolic degradation.[2]
-
Improve Aqueous Solubility: The more compact, globular shape often leads to better solubility compared to flatter analogs.[2]
-
Reduce Lipophilicity: This can improve the overall ADME (Administration, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]
-
Explore New Intellectual Property: It provides a route to novel, patent-free chemical space.[6]
Therapeutic Applications and Case Studies
The unique properties of diazaspiro compounds have led to their incorporation into a wide range of therapeutic agents across multiple disease areas.
| Compound Class/Example | Therapeutic Area | Target/Mechanism of Action | Key Findings & Role of Spiro-Core |
| 1,9-Diazaspiro[5.5]undecanes | Obesity, Pain | Neuropeptide Y (NPY) Y₅ Antagonists, NK₁/NK₂ Antagonists | The diazaspiro core acts as a rigid scaffold for positioning substituents that interact with the receptors. Fused aromatic rings on the core were found to enhance NK₁ antagonist activity.[12] |
| ASP6918 Analogues | Oncology | Covalent Inhibitors of KRAS G12C | The 2,7-diazaspiro[3.5]nonane moiety serves as a key structural element that, when combined with a quinazoline scaffold, leads to potent and orally active inhibitors of the once "undruggable" KRAS protein.[13] |
| Sigma-2 Receptor (σ₂R) Ligands | Neuroscience, Oncology | TMEM97 (σ₂R) | Studies explored replacing piperazine with various diazaspiro cores in σ₂R ligands. While some spirocycles like 2,6-diazaspiro[3.3]heptane led to a loss in affinity, others demonstrated that bicyclic and bridged systems could maintain high affinity, showcasing the nuanced effects of scaffold rigidity.[11] |
| 3,9-Diazaspiro[5.5]undecane Analogs | Immunology, Neuroscience | GABA-A Receptor (GABAAR) Antagonists | The spirocyclic core provides a unique, non-acidic platform for GABAAR antagonism. The rigid structure is crucial for orienting the benzamide moiety to interact with key residues in the receptor binding site.[7] |
| Nitrofuran-Diazaspirooctanes | Infectious Disease | Antibacterial Agents (e.g., against M. tuberculosis) | The 2,6-diazaspiro[3.4]octane scaffold combined with a 5-nitrofuranoyl "warhead" produced compounds with potent activity against multi-drug resistant tuberculosis strains.[8][14] |
Conclusion and Future Outlook
From their challenging beginnings in synthesis to their current status as privileged structures in drug discovery, diazaspiro compounds have undergone a remarkable journey. The development of innovative synthetic methodologies has been the engine driving this progress, transforming these molecules from academic curiosities into readily accessible building blocks for medicinal chemists. Their proven ability to enhance critical drug-like properties through bioisosteric replacement ensures their continued relevance.
Looking ahead, the field is poised for further innovation. The exploration of novel and more complex diazaspiro systems, including strained and polycyclic variants, will continue to expand the available chemical space. As our understanding of target biology deepens, the ability to use rigid diazaspiro scaffolds to design highly selective and potent modulators of protein-protein interactions and other challenging targets will be invaluable. The history of diazaspiro compounds is a testament to the power of synthetic innovation in solving critical challenges in medicine, and their future is undoubtedly three-dimensional.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape
In the realm of pharmaceutical sciences, a comprehensive understanding of a compound's physicochemical properties is fundamental to its development. This guide focuses on 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride, a spirocyclic lactam of interest in medicinal chemistry. It is critical to distinguish this molecule from its more frequently documented analogue, 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride. Our subject, the monofunctionalized lactam, is identified by CAS Numbers including 1203682-17-0 for the racemate, 2198170-42-0 for the (5R)-enantiomer, and 2518063-72-2 for the (5S)-enantiomer.
Theoretical Framework: What Governs the Solubility of a Hydrochloride Salt?
Understanding the "why" is as crucial as the "how." The solubility of this compound is not a single value but a multifactorial property. As a hydrochloride salt of a basic compound, its aqueous solubility is intrinsically linked to the solution's pH.[1]
-
The Role of pH and pKa: The molecule contains basic nitrogen atoms that are protonated to form the hydrochloride salt. This protonation significantly enhances aqueous solubility compared to the free base. The solubility will be highest at acidic pH values where the molecule is fully ionized. As the pH of the solution approaches and surpasses the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially causing precipitation. Determining the pH-solubility profile is therefore a critical first step.
-
Impact of the Spirocyclic Core: Spirocyclic systems impart a rigid, three-dimensional structure. While the hydrochloride salt form promotes aqueous solubility, the underlying hydrocarbon scaffold can contribute to hydrophobicity, potentially limiting the maximum achievable solubility.[2]
-
The Common Ion Effect: In solutions containing a significant concentration of chloride ions (e.g., hydrochloric acid or certain buffers), the solubility of the hydrochloride salt can be suppressed.[1][3] This phenomenon, known as the common ion effect, can be a critical factor in formulation and during dissolution in gastric fluid, which has a high chloride concentration.
-
Thermodynamic vs. Kinetic Solubility: It is essential to differentiate between these two concepts in a drug discovery context.[4][5]
-
Thermodynamic solubility is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material. It is the maximum amount of a compound that can dissolve in a solvent under specific conditions of temperature and pressure.[6][7]
-
Kinetic solubility is determined by precipitating a compound from a stock solution (typically DMSO) in an aqueous buffer. It is a measure of how readily a compound can stay in a supersaturated solution over a short period.[4][8] This is often the first solubility assessment in high-throughput screening.
-
Experimental Determination of Solubility: Protocols and Causality
Given the absence of published data, the following section provides detailed, self-validating protocols for determining the solubility of this compound.
Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This is the definitive method for establishing the true solubility of a compound, crucial for pre-formulation and lead optimization.[6][9]
Protocol Justification: The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid compound and the solution. The extended incubation period (typically 24 hours or more) ensures that the dissolution process has reached its endpoint.[6][9] Centrifugation and filtration are critical steps to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the dissolved compound.[10]
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, or a series of buffers to determine the pH-solubility profile).[6]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[6]
-
-
Sample Processing:
-
After incubation, allow the vials to stand briefly to let the excess solid settle.
-
Visually confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material.
-
Filter the supernatant through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) to remove any remaining solid particles. Alternatively, centrifuge the solution at high speed and collect the supernatant.[9][10]
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in the same buffer, starting from a known stock solution.
-
Analyze the filtered supernatant (the saturated solution) using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10]
-
Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.
-
Visualization of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination (High-Throughput Method)
This assay is ideal for early-stage drug discovery, providing a rapid assessment of solubility for a large number of compounds.[2][4]
Protocol Justification: This method mimics the conditions often found in high-throughput biological screening assays, where a compound is introduced from a DMSO stock solution into an aqueous buffer.[4] The short incubation time does not allow for true equilibrium to be reached, hence the term "kinetic." It measures the tendency of a compound to precipitate from a supersaturated solution.[9]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[2]
-
Prepare the aqueous buffer (e.g., PBS, pH 7.4) in the wells of a microtiter plate.
-
-
Precipitation:
-
Add a small volume of the DMSO stock solution to the buffer in the microtiter plate wells to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 98 µL of buffer for a final concentration of 200 µM with 2% DMSO).[8]
-
Mix thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.[2][9]
-
-
Separation & Quantification:
-
The solution is then processed to separate the precipitated compound from the dissolved compound. This is typically done using a filter plate (e.g., Millipore MultiScreen solubility filter plates).[8][9]
-
The concentration of the compound in the filtrate is then determined. This can be done directly in the plate using a UV spectrophotometer if the compound has a suitable chromophore, or by transferring the filtrate for analysis by HPLC-UV or LC-MS against a calibration curve.[4][9]
-
Visualization of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The results from these experiments should be meticulously documented. Clear presentation is key for comparison and decision-making.
Table 1: Example Data Summary for Thermodynamic Solubility
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| 0.1 M HCl | 1.0 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| 0.1 M Phosphate Buffer | 6.8 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
| Water | ~7.0 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |
Table 2: Example Data Summary for Kinetic Solubility
| Buffer System | pH | Incubation Time (h) | Final DMSO (%) | Kinetic Solubility (µM) | Method |
| PBS | 7.4 | 2 | 2 | [Experimental Value] | DMSO Precipitation |
| FaSSIF* | 6.5 | 2 | 2 | [Experimental Value] | DMSO Precipitation |
| FeSSIF** | 5.0 | 2 | 2 | [Experimental Value] | DMSO Precipitation |
*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid
Interpreting the Results: A high thermodynamic solubility in acidic conditions is expected, which would be favorable for oral absorption from the stomach. However, a significant drop in solubility at neutral pH (like in the intestine) could lead to precipitation and limit absorption. A good goal for drug discovery compounds is a solubility of >60 µg/mL.[4] Comparing kinetic and thermodynamic solubility can reveal the compound's tendency to form supersaturated solutions, which can sometimes be leveraged for improved bioavailability.
Conclusion for the Practicing Scientist
While specific solubility data for this compound remains elusive in public databases, this guide provides the necessary theoretical foundation and practical, detailed protocols for its determination. By employing the rigorous shake-flask method for thermodynamic solubility and the rapid precipitation assay for kinetic solubility, researchers can generate the crucial data needed to advance their drug development programs. A thorough understanding and experimental characterization of this parameter are indispensable for informed decision-making, from hit-to-lead optimization and formulation design to predicting in vivo performance.
References
- 1. prepchem.com [prepchem.com]
- 2. Buy 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride | 1609399-87-2 [smolecule.com]
- 3. 2,7-Diazaspiro[4.4]nonan-1-one, hydrochloride (1:1), (5R)- CAS#: 2198170-42-0 [chemicalbook.com]
- 4. atompharma.co.in [atompharma.co.in]
- 5. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride CAS#: 151257-01-1 [m.chemicalbook.com]
- 7. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 8. 1203682-17-0|this compound| Ambeed [ambeed.com]
- 9. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectroscopic Characterization of 2,7-diazaspiro[4.4]nonan-1-one
Introduction
2,7-diazaspiro[4.4]nonan-1-one is a spirocyclic lactam, a class of compounds recognized for its structural rigidity and complex three-dimensional features. Such scaffolds are of increasing interest in medicinal chemistry and drug design as they can present unique vectors for interacting with biological targets. The spirocyclic framework, which connects two rings through a single tetrahedral carbon atom, provides a conformationally constrained core that is valuable for optimizing drug-like properties. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and structural verification in synthetic and medicinal chemistry workflows.
This guide provides an in-depth analysis of the expected spectroscopic data for 2,7-diazaspiro[4.4]nonan-1-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific parent compound are not widely available in the public domain, this document synthesizes predicted data based on established spectroscopic principles, computational prediction methods, and data from closely related structural analogs. This approach provides a robust and scientifically grounded framework for researchers working with this and similar molecular architectures.
Molecular Structure and Spectroscopic Workflow
The structural analysis of a novel or synthesized compound like 2,7-diazaspiro[4.4]nonan-1-one follows a logical and synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: A typical workflow for the spectroscopic elucidation of an organic molecule.
The molecular structure with atom numbering for NMR assignment is presented below. This numbering scheme will be used throughout this guide.
Methodological & Application
Synthesis of 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride: An In-Depth Technical Guide
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly valuable class of scaffolds.[1] Their inherent three-dimensionality and conformational rigidity can lead to improved target affinity, selectivity, and metabolic stability compared to their "flat" aromatic counterparts.[2] Among these, nitrogen-containing spirocycles are of paramount interest due to their prevalence in natural products and their ability to engage in crucial hydrogen bonding interactions with biological targets.[3]
The 2,7-diazaspiro[4.4]nonan-1-one core represents a privileged scaffold, integrating a pyrrolidine ring and a γ-lactam into a compact and sterically defined structure. Derivatives of this and similar diazaspiro systems have shown promise in a range of therapeutic areas, including as modulators of central nervous system targets and as anticancer agents.[4][5] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,7-diazaspiro[4.4]nonan-1-one hydrochloride, a key building block for the development of novel therapeutics. The described methodology is designed to be robust and scalable, providing researchers in drug development with a practical guide to accessing this important molecular entity.
Synthetic Strategy: A Multi-Step Approach to the Spirocyclic Core
The synthesis of this compound is accomplished through a logical four-step sequence, commencing with a commercially available N-protected pyrrolidine derivative. The strategy hinges on the initial construction of a linear precursor containing all the necessary atoms for the second ring, followed by a key reductive cyclization to form the spirocyclic lactam. Subsequent deprotection and salt formation yield the final target compound.
Diagram of the Overall Synthetic Workflow
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
The Strategic Intermediate: A Technical Guide to 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride in Pharmaceutical Synthesis
Foreword: Unveiling the Potential of a Unique Spirocyclic Scaffold
In the landscape of modern drug discovery, the architectural complexity of a molecule often correlates with its biological specificity and therapeutic potential. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid, three-dimensional framework that is increasingly sought after for the design of novel therapeutics. Among these, the 2,7-diazaspiro[4.4]nonane core has emerged as a structure of significant interest. This guide provides an in-depth exploration of 2,7-diazaspiro[4.4]nonan-1-one hydrochloride, a versatile pharmaceutical intermediate. We will delve into its synthesis, characterization, and its pivotal role in the construction of advanced therapeutic agents, particularly in the realm of oncology. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of innovative pharmaceuticals.
The Significance of the 2,7-Diazaspiro[4.4]nonane Core
The 2,7-diazaspiro[4.4]nonan-1-one scaffold presents a unique constellation of structural and functional features that make it a valuable building block in medicinal chemistry:
-
Structural Rigidity and 3D-Topology: The spirocyclic nature of the core imparts a defined three-dimensional geometry, which can facilitate precise interactions with biological targets. This conformational restriction can lead to enhanced binding affinity and selectivity.
-
Embedded Functionality: The presence of a lactam and a secondary amine provides two key points for chemical modification. The secondary amine can be readily functionalized to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR). The lactam offers a stable polar group that can participate in hydrogen bonding interactions within a receptor's binding site.
-
Chirality: The spiro carbon atom is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
A key application for this scaffold has been identified in the development of inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical target in certain types of acute leukemia.[1] The 2,7-diazaspiro[4.4]nonane core serves as a central scaffold for building molecules that can disrupt this interaction, offering a promising therapeutic strategy for these aggressive cancers.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The overall strategy involves the construction of a protected precursor, followed by deprotection and salt formation.
Overall Synthetic Strategy
The proposed synthetic pathway leverages the formation of the lactam ring via reductive cyclization of a nitrile group. A benzyl protecting group is utilized for the pyrrolidine nitrogen, which can be effectively removed in a later step.
References
Application Notes & Protocols: Leveraging 2,7-Diazaspiro[4.4]nonan-1-one for Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The landscape of drug discovery is continually evolving, with a pronounced shift away from flat, aromatic structures towards molecules with greater three-dimensionality. Spirocyclic scaffolds are at the forefront of this movement, offering a unique combination of structural rigidity, novel chemical space, and improved physicochemical properties.[1][2] These attributes can lead to enhanced target affinity, greater selectivity, and more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[3]
Among the diverse array of spirocyclic systems, the 2,7-Diazaspiro[4.4]nonan-1-one core represents a particularly compelling scaffold for library synthesis and lead discovery. This bicyclic lactam possesses two distinct nitrogen atoms that can be readily functionalized, allowing for the creation of diverse and complex molecular architectures. The inherent rigidity of the spirocyclic core helps to pre-organize the appended functionalities in defined spatial orientations, which can be advantageous for potent and selective interactions with biological targets.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, derivatization, and screening of compound libraries based on the 2,7-Diazaspiro[4.4]nonan-1-one scaffold. We will detail robust synthetic protocols and discuss the application of this versatile building block in the context of a contemporary drug discovery program targeting protein-protein interactions.
Synthesis of the Core Scaffold: 2,7-Diazaspiro[4.4]nonan-1-one
The synthesis of the parent scaffold can be efficiently achieved in a two-step sequence involving the preparation of an N-protected precursor followed by a deprotection step. The following protocol is based on the reported synthesis of the 7-benzyl derivative.[4]
Protocol 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
This protocol details the reductive cyclization of a pyrrolidine precursor to form the spirocyclic lactam.
Materials:
-
Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate
-
Raney Nickel (w/w = 4:1 with the starting material)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure reactor (Parr shaker or similar)
-
Filtration apparatus (Celite)
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.
-
Carefully add Raney Nickel to the solution under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain colorless blocks of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[4]
Protocol 2: Debenzylation to Yield 2,7-Diazaspiro[4.4]nonan-1-one
Catalytic transfer hydrogenation is a mild and efficient method for the removal of the N-benzyl protecting group.[1][5]
Materials:
-
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Filtration apparatus (Celite)
-
Rotary evaporator
Procedure:
-
Dissolve 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one in methanol in a round-bottom flask.
-
Add 10% Pd/C catalyst to the solution.
-
Add ammonium formate (typically 5-10 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
The resulting residue can be further purified by column chromatography or recrystallization to yield the pure 2,7-Diazaspiro[4.4]nonan-1-one.
Library Synthesis: Building Diversity on the Spirocyclic Core
The presence of a secondary amine in the 2,7-Diazaspiro[4.4]nonan-1-one scaffold provides an excellent handle for the parallel synthesis of a diverse library of derivatives. Amide bond formation is a robust and widely used reaction in medicinal chemistry for this purpose.[6]
Protocol 3: Parallel Amide Library Synthesis
This protocol describes a solution-phase parallel synthesis approach in a 96-well plate format.
Materials:
-
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride (or the free base)
-
A diverse set of carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (O-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU)[7]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC-MS)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 2,7-Diazaspiro[4.4]nonan-1-one, the diverse carboxylic acids, the coupling reagent (DCC or HATU), and DIPEA in anhydrous DMF.
-
Reaction Setup:
-
To each well of the 96-well reaction block, add the stock solution of 2,7-Diazaspiro[4.4]nonan-1-one.
-
If using the hydrochloride salt, add an appropriate amount of DIPEA to neutralize it.
-
Add the stock solution of a unique carboxylic acid to each well.
-
Initiate the reaction by adding the coupling reagent to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress of a few representative wells by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
The crude products can be purified using a parallel purification system.
-
-
Characterization: The purified compounds should be characterized by LC-MS and a representative subset by ¹H NMR to confirm their identity and purity.
Table 1: Representative Library Members
| R-Group (from Carboxylic Acid) | Molecular Formula of Product | Molecular Weight of Product |
| Phenyl | C₁₄H₁₆N₂O₂ | 244.29 |
| 4-Chlorophenyl | C₁₄H₁₅ClN₂O₂ | 278.73 |
| 3-Pyridyl | C₁₃H₁₅N₃O₂ | 245.28 |
| Cyclohexyl | C₁₄H₂₂N₂O₂ | 250.34 |
Application in Drug Discovery: Targeting the Menin-MLL Interaction
A recent patent highlights the potential of 2,7-diazaspiro[4.4]nonane derivatives as inhibitors of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[8] This interaction is a critical driver in a subset of acute leukemias, making it an attractive therapeutic target. The spirocyclic scaffold can serve as a rigid framework to position key pharmacophoric elements for optimal binding at the protein-protein interface.
High-Throughput Screening Protocols
Once a diverse library of 2,7-Diazaspiro[4.4]nonan-1-one derivatives has been synthesized, the next step is to screen these compounds for biological activity. The choice of assay will depend on the specific biological target. For inhibiting protein-protein interactions like menin-MLL, a Fluorescence Polarization assay is a suitable choice. For assessing the cellular effects of the compounds, a cell-based assay is appropriate.
Protocol 4: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction Inhibitors
This protocol provides a general framework for an FP-based competitive binding assay.[2][9][10]
Materials:
-
Purified recombinant menin and a fluorescently labeled MLL-derived peptide.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
Synthesized compound library in DMSO.
-
384-well black, low-volume assay plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Optimization: Determine the optimal concentrations of the fluorescently labeled peptide and the receptor protein to achieve a stable and robust assay window.
-
Compound Plating: Dispense nanoliter volumes of the compound library from DMSO stock plates into the assay plates. Include appropriate controls (e.g., DMSO only for "no inhibition" and a known inhibitor for "maximum inhibition").
-
Reagent Addition: Add the fluorescently labeled peptide to all wells, followed by the addition of the receptor protein to initiate the binding reaction (or vice versa, depending on optimization).
-
Incubation: Incubate the plates at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound and identify "hits" that show significant disruption of the protein-protein interaction.
Protocol 5: Cell-Based Assay for Antiproliferative Activity
This protocol outlines a general method for assessing the antiproliferative effects of the synthesized compounds on a leukemia cell line (e.g., MV4-11, which is MLL-rearranged).[3][11][12]
Materials:
-
Leukemia cell line (e.g., MV4-11).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Synthesized compound library in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
384-well white, clear-bottom assay plates.
-
A luminometer.
Procedure:
-
Cell Seeding: Seed the leukemia cells into the 384-well plates at a predetermined density and allow them to attach or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the synthesized compounds to the wells. Include appropriate controls (DMSO vehicle and a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ values for the active compounds.
Visualizing the Workflow
Caption: Workflow for the utilization of 2,7-Diazaspiro[4.4]nonan-1-one in drug discovery.
Conclusion
The 2,7-Diazaspiro[4.4]nonan-1-one scaffold is a valuable building block for the construction of diverse and three-dimensional compound libraries for drug discovery. Its straightforward synthesis and the presence of two modifiable nitrogen atoms provide a versatile platform for medicinal chemists. The successful application of a related scaffold in the development of menin-MLL inhibitors underscores the potential of this compound class to address challenging biological targets. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this promising spirocyclic scaffold in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 4. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. WO2018024602A1 - 2,7-diazaspiro [4,4] nonanes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
The Spirocyclic Paradigm: A Departure from "Flatland"
As a Senior Application Scientist, this guide provides an in-depth exploration of spirocyclic scaffolds in medicinal chemistry. We will move beyond a simple recitation of facts to an integrated analysis of why these structures are increasingly indispensable in modern drug discovery, offering actionable protocols and field-proven insights for researchers and drug development professionals.
For decades, medicinal chemistry was dominated by aromatic, planar molecules. However, the increasing complexity of biological targets and the demand for improved drug-like properties have necessitated a shift towards greater three-dimensionality. This is often referred to as the "Escape from Flatland"[1][2]. Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this evolution. Their inherent three-dimensional geometry allows for the precise spatial arrangement of pharmacophoric elements, a feature that flat molecules cannot easily replicate[2][3][4].
The defining characteristic of a spirocycle is the spiroatom, a quaternary sp³-hybridized carbon that links the two rings. This structural feature imparts significant rigidity and a defined conformational profile, which is highly advantageous for optimizing interactions with the intricate 3D architecture of protein binding sites[3][5]. This constrained conformation can lead to a significant improvement in binding affinity and selectivity by reducing the entropic penalty associated with a flexible ligand binding to its target[6].
Core Advantages of Spirocyclic Scaffolds in Drug Design
The incorporation of a spirocyclic motif is not merely a design choice but a strategic decision to modulate multiple molecular properties simultaneously. The causality behind these improvements is rooted in their unique topology.
-
Enhanced Potency and Selectivity : The rigid framework of a spirocycle pre-organizes substituents into a bioactive conformation, minimizing the entropic cost of binding and thus boosting potency[7][8]. This structural rigidity also allows for fine-tuning interactions to discriminate between closely related targets, thereby enhancing selectivity and reducing off-target effects[6]. For instance, replacing a flexible piperidine linker with a rigid spirocyclic pyrolidino-azetidine scaffold has been used to refine selectivity against parasitic histone deacetylases (HDACs) over human HDACs[6].
-
Improved Physicochemical Properties : A higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with better clinical outcomes[1][7]. Spirocycles inherently increase the Fsp³ count, which can lead to improved aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their flat aromatic counterparts[6][7][9][10]. For example, replacing a morpholine ring with various azaspirocycles has been shown to lower the distribution coefficient (logD), improve metabolic stability, and increase selectivity against the hERG channel[7][10].
-
Access to Novel Chemical Space : Spirocyclic scaffolds provide access to uncharted molecular architectures, offering a significant advantage in securing intellectual property (IP) for new drug candidates[5][11]. Their structural novelty can be a key differentiator in a competitive therapeutic landscape.
-
Scaffold Hopping and Bioisosterism : Spirocycles serve as excellent bioisosteres for more common cyclic systems. Spirocyclic oxetanes, for example, can be used as bioisosteric replacements for morpholines or piperazines, enabling the modulation of physicochemical and pharmacokinetic (PK) properties while maintaining or improving biological activity[11].
Table 1: Impact of Spirocyclization on Drug Properties
| Property | Consequence of Introducing a Spirocyclic Scaffold | Rationale |
| Potency | Often Increased | Pre-organization of pharmacophores in a bioactive conformation reduces the entropic penalty of binding.[7][8] |
| Selectivity | Often Improved | The rigid 3D structure allows for precise interactions, enabling discrimination between homologous targets.[6] |
| Solubility | Generally Improved | Increased Fsp³ character disrupts crystal lattice packing and can improve solvation.[6][7] |
| Metabolic Stability | Typically Enhanced | The quaternary spiro center and adjacent carbons can block sites of metabolic oxidation.[7][11] |
| Lipophilicity (LogP/LogD) | Can be Modulated/Lowered | Replacing flat aromatic rings with saturated spirocycles generally reduces lipophilicity.[6][10] |
| Novelty (IP) | High | Provides access to unique chemical matter, strengthening patent positions.[5][12] |
Visualization of Spirocycle-Driven Drug Discovery Workflow
The following diagram outlines the strategic workflow for integrating spirocyclic scaffolds into a drug discovery program, from initial concept to lead optimization.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Chapter 16:Spirocycles as Privileged Structural Motifs in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
Application Note: High-Purity Isolation of 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride Using Mixed-Mode Chromatography
An Application Guide for Drug Development Professionals
Abstract
The purification of polar, ionizable small molecules such as 2,7-diazaspiro[4.4]nonan-1-one hydrochloride presents a significant challenge in drug discovery and development.[1][2] As a key heterocyclic building block, its purity is paramount for subsequent synthetic steps and biological screening.[3][4] Traditional chromatographic techniques, particularly standard reversed-phase (RP) high-performance liquid chromatography (HPLC), often fail to provide adequate retention and result in poor peak shapes for such hydrophilic and charged compounds.[5][6] This application note details a robust and highly efficient purification protocol utilizing Mixed-Mode Chromatography (MMC). By leveraging a stationary phase with both reversed-phase (C18) and strong cation-exchange (SCX) functionalities, this method achieves superior retention, selectivity, and peak symmetry, enabling the isolation of the target compound at high purity from complex crude reaction mixtures.
The Chromatographic Challenge: Purifying Polar Amine Salts
This compound is a small molecule characterized by its spirocyclic core containing two amine functionalities and a lactam. In its hydrochloride salt form, the molecule is highly polar and exists as a cation in solution. These physicochemical properties create two primary obstacles for conventional C18 reversed-phase chromatography:
-
Insufficient Retention: Highly polar analytes have a strong affinity for the polar mobile phase (e.g., water/acetonitrile mixtures) and exhibit weak interactions with the non-polar C18 stationary phase. This often results in the compound eluting at or near the solvent front (void volume), co-eluting with other polar impurities and salts.[6]
-
Poor Peak Shape: The basic amine groups can interact strongly with residual acidic silanol groups present on the surface of silica-based C18 columns.[5] This secondary interaction leads to significant peak tailing, reduced column efficiency, and compromised resolution.
While techniques like ion-pairing chromatography can enhance retention, they introduce complexities such as difficult-to-remove pairing agents and suppression of mass spectrometry (MS) signals.[7] Hydrophilic Interaction Chromatography (HILIC) is another alternative, but method development can be challenging.
The Solution: The Principle of Mixed-Mode Chromatography (RP/SCX)
Mixed-Mode Chromatography (MMC) offers a superior and more elegant solution by incorporating multiple retention mechanisms into a single stationary phase.[8][9] For a positively charged analyte like this compound, a stationary phase combining hydrophobic (C18) and strong cation-exchange (SCX) ligands is ideal.
This dual functionality provides two independent, tunable modes of interaction:
-
Hydrophobic Interaction: The non-polar regions of the analyte interact with the C18 alkyl chains, driven by the high aqueous content of the mobile phase at the beginning of the gradient.
-
Electrostatic (Ionic) Interaction: The protonated amine groups of the analyte form strong ionic bonds with the negatively charged sulfonate groups of the SCX ligands on the stationary phase.[10]
Elution is controlled by a gradient that simultaneously increases the organic solvent concentration (disrupting hydrophobic interactions) and the ionic strength of the aqueous buffer (disrupting electrostatic interactions).[11] This orthogonal control over retention provides unparalleled selectivity and resolving power for complex mixtures containing analytes with diverse polarities and charges.[7][9]
Detailed Experimental Protocol
This protocol provides a starting point for the preparative purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
3.1. Instrumentation and Materials
-
Chromatography System: Preparative HPLC system with a binary pump, autosampler/manual injector, fraction collector, and UV-Vis detector.
-
Column: A mixed-mode reversed-phase/strong cation-exchange column (e.g., 20 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN), and ultrapure water.
-
Buffers: Ammonium formate or ammonium acetate, formic acid or acetic acid.
-
Sample: Crude this compound.
3.2. Sample Preparation
-
Accurately weigh the crude material.
-
Dissolve the sample in a minimum volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration not exceeding 50 mg/mL.
-
Ensure the sample is fully dissolved. If solubility is an issue, a small amount of DMSO can be used, but its effect on the chromatography should be evaluated.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3.3. Chromatographic Conditions
The following parameters are presented in a structured table for clarity.
| Parameter | Condition |
| Column | Mixed-Mode C18/SCX, 20 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (as the target has a weak chromophore) |
| Injection Volume | 1-5 mL, depending on concentration and column loading capacity |
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | - |
| 2.0 | 95.0 | 5.0 | 6 |
| 12.0 | 50.0 | 50.0 | 6 |
| 13.0 | 5.0 | 95.0 | 6 |
| 15.0 | 5.0 | 95.0 | 6 |
| 15.1 | 95.0 | 5.0 | 6 |
| 18.0 | 95.0 | 5.0 | 6 |
3.4. Step-by-Step Purification Procedure
-
System Equilibration: Purge the pump lines with the respective mobile phases. Equilibrate the column with the initial conditions (95% A, 5% B) for at least 5 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the equilibrated column.
-
Elution and Fraction Collection: Initiate the gradient method. Monitor the chromatogram in real-time and collect fractions corresponding to the main product peak. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
-
Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Fraction Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Product Isolation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. The remaining aqueous solution containing the product as a formate or acetate salt can be lyophilized (freeze-dried) to yield the purified solid. If the hydrochloride salt is specifically required, further salt-formation steps would be necessary, though often the formate/acetate salt is suitable for subsequent use.
Workflow and Data Interpretation
The overall process from crude material to purified compound is summarized in the workflow diagram below. A typical chromatogram will show early-eluting, highly polar impurities, followed by the well-retained, symmetrical peak of the target compound, and finally, late-eluting, more hydrophobic impurities. The combination of ionic and hydrophobic gradients ensures that a wide range of impurities are effectively separated from the product.
Conclusion
The purification of polar, ionizable compounds like this compound is a common bottleneck in pharmaceutical development. The use of mixed-mode chromatography, specifically combining reversed-phase and strong cation-exchange mechanisms, effectively overcomes the limitations of traditional methods.[7][8] This approach provides excellent retention, high resolution, and symmetrical peak shapes, leading to a robust and efficient protocol for isolating the target compound with high purity. The principles and methods described herein are broadly applicable to a wide range of polar small molecules, making MMC a valuable tool for purification scientists.
References
- 1. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sielc.com [sielc.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mixed-Mode Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride for enzyme inhibition studies
Application Note & Protocol
Investigating 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride for Enzyme Inhibition: A Methodological Guide for Profiling against Dipeptidyl Peptidase-4 (DPP-4)
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as a potential enzyme inhibitor. While this specific compound is not extensively documented in public literature as a potent inhibitor for a specific target, its core spirocyclic diamine structure presents a compelling scaffold for interaction with various enzymes, particularly peptidases. This guide, therefore, uses the well-characterized and therapeutically significant enzyme, Dipeptidyl Peptidase-4 (DPP-4), as a representative system to establish a robust framework for inhibition screening and characterization. We detail the scientific rationale, provide step-by-step protocols for a fluorescence-based inhibition assay, and outline the necessary data analysis to determine key inhibitory metrics such as the IC50 value.
Introduction and Scientific Rationale
2,7-Diazaspiro[4.4]nonan-1-one is a spirocyclic organic compound featuring two nitrogen atoms within a bicyclic system.[1] The hydrochloride salt form enhances its aqueous solubility, making it amenable for use in biological assays.[2] While derivatives of similar diazaspiro scaffolds have been explored as inhibitors for targets like the KRAS G12C mutant protein, the specific biological activity of the parent compound remains an area of active investigation.[3]
Why Target Dipeptidyl Peptidase-4 (DPP-4)?
DPP-4 (also known as CD26) is a serine exopeptidase that plays a critical role in glucose homeostasis.[4][5] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inactivating these hormones, DPP-4 attenuates insulin secretion and contributes to hyperglycemia. Consequently, DPP-4 inhibitors (e.g., Sitagliptin, Vildagliptin) have become a cornerstone in the management of type 2 diabetes mellitus.[5][6]
The active site of DPP-4 recognizes and binds to N-terminal dipeptide sequences. The core structure of 2,7-Diazaspiro[4.4]nonan-1-one can be considered a constrained dipeptide mimetic, a common feature in many known DPP-4 inhibitors. This structural analogy provides a strong scientific basis for prioritizing DPP-4 as a primary screening target for this compound. This guide will therefore focus on the methods required to validate this hypothesis.
Principle of the DPP-4 Inhibition Assay
The most common and reliable method for screening DPP-4 inhibitors is a fluorescence-based assay.[4][7] The principle is straightforward and relies on a specific fluorogenic substrate for DPP-4.
-
Substrate: The assay utilizes the substrate Gly-Pro-AMC (H-Gly-Pro-7-Amino-4-methylcoumarin). This molecule is non-fluorescent (quenched) in its intact form.
-
Enzymatic Reaction: In the presence of active DPP-4, the enzyme cleaves the Gly-Pro dipeptide from the AMC moiety.
-
Signal Detection: The release of free AMC results in a highly fluorescent product that can be detected with a fluorescence plate reader (typically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm).[4][8]
-
Inhibition Measurement: When an inhibitor like 2,7-Diazaspiro[4.4]nonan-1-one is present, it binds to DPP-4, preventing or reducing the cleavage of the substrate. This results in a decrease in the fluorescent signal. The degree of inhibition is directly proportional to the concentration of the inhibitor.
The overall workflow for screening and characterization is depicted below.
Caption: General workflow for DPP-4 inhibitor screening.
Detailed Protocols
This section provides a self-validating protocol. The inclusion of positive, negative, and background controls is critical for interpreting the results accurately.
Required Materials
-
Test Compound: this compound (MW: 190.63 g/mol ).[1]
-
Enzyme: Recombinant Human DPP-4.[9]
-
Substrate: H-Gly-Pro-AMC.[7]
-
Positive Control Inhibitor: Sitagliptin.[10]
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[8]
-
Instrumentation: Fluorescence microplate reader with filters for Ex/Em = 360/460 nm.
-
Hardware: 96-well black, flat-bottom microplates, standard laboratory pipettes, tubes.
Reagent Preparation
-
Assay Buffer: Prepare the Tris-HCl buffer as described above. Allow it to come to room temperature before use.[10]
-
Test Compound Stock (10 mM): Accurately weigh 1.91 mg of this compound and dissolve it in 1 mL of ultrapure water or assay buffer. This high-concentration stock can be stored at -20°C.
-
DPP-4 Enzyme Working Solution: Thaw the enzyme on ice. Dilute the stock enzyme with cold Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (this may require optimization, but a good starting point is provided in most commercial kits).[4][8] Keep the diluted enzyme on ice and use it within two hours.
-
Substrate Working Solution: Dilute the Gly-Pro-AMC stock to its final working concentration (e.g., 200 µM) in Assay Buffer. Protect this solution from light.[8]
-
Sitagliptin Positive Control: Prepare a working solution of Sitagliptin in Assay Buffer at a concentration known to produce >90% inhibition (e.g., 10 µM).[10]
Experimental Protocol (96-Well Plate Format)
Causality Behind the Setup: This layout ensures that all necessary controls are run on the same plate as the test compound, minimizing inter-assay variability. Each condition is run in triplicate for statistical robustness.
-
Prepare Test Compound Dilutions: Perform a serial dilution of your 10 mM stock to generate a range of concentrations for testing (e.g., 1000 µM down to 0.1 µM). The goal is to find a range that brackets the 50% inhibition point.
-
Plate Setup: Add reagents to the wells of a 96-well black plate according to the table below. The final volume in each well will be 100 µL.[4]
| Well Type | Reagent | Volume (µL) | Purpose |
| Test Inhibitor | Assay Buffer | 30 | Vehicle |
| Diluted DPP-4 Enzyme | 10 | Enzyme Source | |
| Test Compound Dilution | 10 | Inhibition | |
| Substrate Solution | 50 | Reaction Start | |
| 100% Activity | Assay Buffer | 30 | Vehicle |
| (Negative Control) | Diluted DPP-4 Enzyme | 10 | Enzyme Source |
| Solvent (e.g., Water) | 10 | No Inhibition | |
| Substrate Solution | 50 | Reaction Start | |
| Positive Control | Assay Buffer | 30 | Vehicle |
| Diluted DPP-4 Enzyme | 10 | Enzyme Source | |
| Sitagliptin Control | 10 | Max Inhibition | |
| Substrate Solution | 50 | Reaction Start | |
| Background | Assay Buffer | 40 | Vehicle |
| (No Enzyme) | Solvent (e.g., Water) | 10 | No Enzyme |
| Substrate Solution | 50 | Substrate Autofluorescence |
-
Pre-incubation: Add the Assay Buffer, DPP-4 enzyme, and inhibitor/solvent to the appropriate wells. Mix gently and incubate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[10]
-
Initiate Reaction: Add 50 µL of the Substrate Solution to all wells to start the enzymatic reaction.
-
Incubation & Measurement: Immediately start reading the fluorescence kinetically on a plate reader set to 37°C (Ex: 360 nm, Em: 460 nm). Alternatively, for an endpoint assay, incubate the plate for 30 minutes at 37°C, protected from light, and then read the fluorescence.[7] The kinetic read is often preferred as it ensures the measurements are taken within the linear phase of the reaction.
Data Analysis and Interpretation
The goal of data analysis is to determine the concentration of this compound required to inhibit 50% of the DPP-4 activity (the IC50 value).
Step-by-Step Data Processing
-
Subtract Background: For each well, subtract the average fluorescence value of the 'Background' wells. This corrects for substrate autofluorescence.
-
Corrected Fluorescence = Raw Fluorescence - Average Background Fluorescence
-
-
Calculate Percent Inhibition: Use the '100% Activity' control as your reference for uninhibited enzyme activity. Calculate the percent inhibition for each concentration of your test compound.
-
% Inhibition = 100 * (1 - (Corrected Fluorescence_Inhibitor / Average Corrected Fluorescence_100% Activity))
-
-
Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis (typically a four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value. This can be done using software like GraphPad Prism, Origin, or R.
The relationship between inhibitor concentration and enzyme activity is visualized below.
Caption: Inhibition of DPP-4 reduces fluorescent product formation.
Interpreting the Results
-
A Low IC50 Value: Indicates high potency. An IC50 in the nanomolar to low micromolar range would suggest that this compound is a potent inhibitor of DPP-4 and warrants further investigation.
-
A High IC50 Value: Suggests weak or no significant inhibition at the tested concentrations.
-
Positive Control: The Sitagliptin control should yield a known, low IC50 value, validating that the assay is performing correctly.
-
Further Studies: A promising IC50 value should be followed by more detailed mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) using Michaelis-Menten kinetics.
Conclusion
This application note provides a scientifically grounded and detailed protocol for evaluating this compound as a potential inhibitor of the enzyme DPP-4. By following this guide, researchers can generate reliable and reproducible data to characterize the inhibitory activity of this and other novel compounds. The principles and protocols outlined here are broadly applicable to the screening of small molecule enzyme inhibitors and serve as a foundational method in the early stages of drug discovery.
References
- 1. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride | C7H11ClN2O2 | CID 75530981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 3. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonan-1-one
Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.4]nonan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic scaffold. The unique three-dimensional structure of diazaspiro[4.4]nonanes makes them valuable building blocks in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.
I. Overview of the Synthetic Challenge
The synthesis of 2,7-Diazaspiro[4.4]nonan-1-one and its derivatives can be a multi-step process, often presenting challenges in achieving high yields and purity. Common issues include side product formation, incomplete reactions, and difficulties in purification. The conformationally restricted geometry of spirocyclic compounds requires careful selection of synthetic strategies.[1] This guide will address these common hurdles with scientifically grounded explanations and actionable protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial cyclization to form the spirocyclic core is giving low yields. What are the critical parameters to investigate?
A1: Low yields in the core cyclization step are a frequent problem. The efficiency of this transformation is highly dependent on several factors. A common route involves the reductive cyclization of a cyanomethyl pyrrolidine precursor.[2]
Causality and Key Considerations:
-
Catalyst Activity: The choice and condition of the catalyst are paramount. For reductive cyclizations, catalysts like Raney Nickel are often employed.[2] The activity of Raney Ni can vary significantly between batches and is sensitive to storage conditions.
-
Hydrogen Pressure: In catalytic hydrogenations, the pressure of hydrogen gas is a critical parameter that influences the reaction rate and selectivity. Insufficient pressure can lead to incomplete reduction and the formation of intermediates.
-
Solvent and Temperature: The solvent system and reaction temperature affect the solubility of the starting material and the stability of intermediates. Protic solvents like methanol or ethanol are commonly used.[2]
Troubleshooting Protocol: Optimizing Reductive Cyclization
-
Catalyst Screening and Handling:
-
If using Raney Nickel, ensure it is freshly prepared or properly stored. Consider screening different grades or suppliers.
-
Alternative catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) could be explored under various solvent and temperature conditions.
-
-
Systematic Parameter Optimization:
-
Create a design of experiments (DoE) to systematically investigate the effects of temperature, pressure, and catalyst loading.
-
Monitor the reaction progress by techniques like TLC, LC-MS, or GC-MS to identify the optimal reaction time and prevent over-reduction or side product formation.
-
Data Summary: Example Optimization Parameters
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading (w/w) | 1:1 to 4:1 (Substrate:Catalyst) | Higher loading can increase reaction rate but also cost. |
| Hydrogen Pressure (psi) | 50 - 500 psi | Higher pressure can improve reduction efficiency for stubborn substrates. |
| Temperature (°C) | Room Temperature - 60°C | Balancing reaction rate against potential side reactions. |
| Solvent | Methanol, Ethanol, THF | Solvent choice can affect substrate solubility and catalyst activity. |
Q2: I am observing significant formation of oligomeric side products during the synthesis. How can I promote the desired intramolecular reaction?
A2: The formation of polymers or oligomers is a classic challenge when trying to favor an intramolecular cyclization over an intermolecular reaction. This is often governed by reaction concentration.
Causality and Key Considerations:
-
High Concentration Conditions: At high concentrations, the probability of two reactive molecules encountering each other increases, favoring intermolecular reactions that lead to oligomerization.
-
Reaction Kinetics: The rate of the intramolecular cyclization versus the intermolecular side reaction is a key factor.
Troubleshooting Workflow: Promoting Intramolecular Cyclization
Caption: Troubleshooting workflow for minimizing oligomerization.
Experimental Protocol: High Dilution Conditions
-
Setup: Use a syringe pump for the slow addition of the starting material to a larger volume of solvent.
-
Concentration: Aim for a final concentration in the range of 0.01-0.05 M. The optimal concentration will depend on the specific substrate and reaction.
-
Procedure:
-
Dissolve the catalyst and any reagents in the total volume of the chosen solvent in the reaction flask.
-
Dissolve the starting material in a small amount of the same solvent and load it into the syringe.
-
Slowly add the starting material solution to the reaction flask over several hours.
-
Q3: The purification of the final 2,7-Diazaspiro[4.4]nonan-1-one is challenging due to its polarity. What are some effective purification strategies?
A3: The polar nature of the two nitrogen atoms and the carbonyl group in 2,7-Diazaspiro[4.4]nonan-1-one can make it highly soluble in polar solvents and cause it to streak on silica gel chromatography.
Causality and Key Considerations:
-
High Polarity: The presence of multiple heteroatoms leads to a high affinity for polar stationary phases like silica gel.
-
Basicity: The amine functionalities can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and recovery.
Recommended Purification Techniques:
-
Modified Column Chromatography:
-
Amine Deactivation: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) to neutralize the acidic sites.
-
Gradient Elution: Use a gradient elution system, starting with a less polar solvent and gradually increasing the polarity. A common system is dichloromethane/methanol with a small percentage of ammonium hydroxide or triethylamine.
-
-
Ion-Exchange Chromatography:
-
This technique is highly effective for separating basic compounds.
-
Use a cation-exchange resin. The basic product will bind to the resin, while neutral impurities can be washed away. The product can then be eluted by washing with a basic solution (e.g., ammonia in methanol).
-
-
Crystallization:
-
If the product is a solid, crystallization can be a highly effective method for purification.[2]
-
Screen a variety of solvent systems to find one that provides good crystal formation. Common choices include ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or hexanes.
-
Purification Strategy Selection Table
| Purification Method | When to Use | Key Advantages | Potential Drawbacks |
| Modified Silica Gel Chromatography | For moderately polar compounds and initial purification. | Readily available, well-understood. | Can have low recovery for very basic compounds. |
| Ion-Exchange Chromatography | For highly basic compounds or difficult separations. | High selectivity and capacity for basic compounds. | Requires specialized resins and method development. |
| Crystallization | When the product is a solid and a suitable solvent is found. | Can provide very high purity in a single step. | Not always possible; can have lower initial yield. |
III. Key Synthetic Pathways and Mechanisms
Understanding the underlying mechanisms of the synthetic routes to 2,7-Diazaspiro[4.4]nonan-1-one is crucial for effective troubleshooting. A common approach involves the construction of the pyrrolidine rings in a stepwise fashion.
Illustrative Synthetic Pathway
Caption: A simplified synthetic workflow for 2,7-Diazaspiro[4.4]nonan-1-one.
This pathway highlights the key transformations. Each step presents its own set of challenges that need to be addressed for a successful overall synthesis. For instance, the initial functionalization of the pyrrolidine precursor must be selective to avoid side reactions. The subsequent reductive cyclization is often the yield-determining step and requires careful optimization as discussed in the FAQs.
IV. References
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. --INVALID-LINK--
-
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. --INVALID-LINK--
-
Li, W., & Li, G. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online. --INVALID-LINK--
-
Benchchem. (n.d.). 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one. --INVALID-LINK--
References
Technical Support Center: Synthesis of Diazaspiro[4.4]nonanes
Welcome to the Technical Support Center for the synthesis of diazaspiro[4.4]nonane derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and present detailed protocols to help you navigate the complexities of synthesizing this valuable scaffold. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I can expect in diazaspiro[4.4]nonane synthesis?
The nature of byproducts is highly dependent on the synthetic route. However, some common classes of impurities include:
-
Diastereomers: For many synthetic strategies, the formation of diastereomeric mixtures is a primary challenge.
-
Incomplete reaction products: Starting materials or intermediates may persist in the final product mixture.
-
Over-reduction or over-oxidation products: Depending on the reagents used, functional groups can be reduced or oxidized beyond the desired state.
-
Rearrangement products: Under certain conditions, intermediates can undergo unintended rearrangements to form constitutional isomers.
-
Products from competing reaction pathways: Side reactions can lead to the formation of structurally distinct byproducts.
Troubleshooting Guide: A Mechanistic Approach
This section delves into specific synthetic methods for preparing diazaspiro[4.4]nonanes and the common byproducts associated with each. We provide a mechanistic rationale for byproduct formation and actionable troubleshooting steps.
Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
This powerful method constructs the spirocycle in a single step from a linear precursor, typically an O-benzyl oxime ether. However, the reaction is susceptible to side reactions involving the radical intermediates.
-
Observation: Your reaction mixture contains significant amounts of a monocyclized product or the starting O-benzyl oxime ether where the aryl halide has been replaced by a hydrogen atom.
-
Mechanistic Insight: These byproducts arise from the premature quenching of radical intermediates by the hydrogen donor (e.g., tributyltin hydride, Bu₃SnH) before the second cyclization can occur. The initially formed aryl radical can be reduced to the arene, or the intermediate alkoxyaminyl radical can be quenched before the final 5-exo-trig cyclization.
-
Troubleshooting:
-
Control the concentration of the hydrogen donor: A slow addition of Bu₃SnH can maintain a low steady-state concentration, favoring the desired intramolecular cyclization over intermolecular quenching.
-
Optimize the radical initiator: Triethylborane (Et₃B) can be used as an initiator at room temperature, which can sometimes provide higher diastereoselectivity and reduce side products compared to AIBN, which requires higher temperatures.[1]
-
-
Reaction Setup: In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 equiv) in degassed cyclohexane (to a concentration of 0.02 M).
-
Initiator Addition: Add the radical initiator (e.g., AIBN, 0.25 equiv).
-
Controlled Reagent Addition: Add tributyltin hydride (1.2 equiv) via a syringe pump over the course of the reaction (e.g., 4-6 hours) while heating at reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel.
dot graph TD { A[O-Benzyl Oxime Ether] --"Radical Initiator, Bu3SnH"--> B{Aryl Radical}; B --"5-exo-trig cyclization"--> C{Alkoxyaminyl Radical}; C --"5-exo-trig cyclization"--> D[Desired 1-Azaspiro[4.4]nonane]; B --"Premature Quenching (Bu3SnH)"--> E[Reduced Acyclic Byproduct]; C --"Premature Quenching (Bu3SnH)"--> F[Monocyclized Byproduct];
}
Domino radical bicyclization and competing side reactions.
Synthesis of 2,7-Diazaspiro[4.4]nonanes via Reductive Amination and Cyclization
A common route to 2,7-diazaspiro[4.4]nonanes involves the construction of a di-substituted pyrrolidine core followed by cyclization.
-
Observation: The reaction mixture is a complex mixture with evidence of polymerization, and the desired spirocycle is present in low yield.
-
Mechanistic Insight: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. The reactive intermediates can react with other molecules of starting material or intermediates rather than cyclizing.
-
Troubleshooting:
-
High dilution conditions: Performing the cyclization step at high dilution (e.g., <0.01 M) favors the intramolecular reaction by decreasing the probability of intermolecular collisions.
-
Choice of activating agent: For cyclizations involving the formation of an amide followed by reduction, ensure complete activation of the carboxylic acid to prevent side reactions.
-
Protecting group strategy: Judicious use of orthogonal protecting groups on the two nitrogen atoms can prevent unwanted side reactions and polymerization.
-
Palladium-Catalyzed Synthesis of Azaspirocycles
Palladium-catalyzed reactions, such as the intramolecular Heck reaction and Buchwald-Hartwig amination, are powerful tools for constructing azaspirocycles. However, they are not without their potential pitfalls.
-
Observation: In a Buchwald-Hartwig amination, you observe the formation of the arene (from the aryl halide) and an imine. In an intramolecular Heck reaction, you observe the dehalogenated starting material.
-
Mechanistic Insight:
-
Buchwald-Hartwig: An unproductive side reaction can compete with reductive elimination where the palladium-amide intermediate undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine byproduct.
-
Intramolecular Heck: The dehalogenated byproduct can arise if the palladium-hydride species formed after the desired cyclization reductively eliminates to regenerate the catalyst and a hydrogen halide, which can then reduce the starting material.
-
-
Troubleshooting:
-
Ligand choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands can promote the desired reductive elimination over side reactions.
-
Base selection: The choice of base can influence the rate of the desired reaction and suppress side pathways.
-
Temperature control: Careful optimization of the reaction temperature can help to minimize byproduct formation.
-
dot graph TD { A[Aryl Halide + Amine] --"Pd(0), Ligand, Base"--> B{Oxidative Addition Complex}; B --> C{Pd-Amide Complex}; C --"Reductive Elimination"--> D[Desired Aryl Amine]; C --"β-Hydride Elimination"--> E[Hydrodehalogenated Arene + Imine];
}
Buchwald-Hartwig amination: desired vs. side reaction.
Control of Diastereoselectivity in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides is a common strategy for constructing the pyrrolidine ring of the diazaspiro[4.4]nonane core. However, controlling the diastereoselectivity can be challenging.
-
Observation: The reaction produces a mixture of diastereomers with a low d.r.
-
Mechanistic Insight: The diastereoselectivity of the [3+2] cycloaddition is determined by the relative energies of the transition states leading to the different diastereomers. Factors that influence the geometry of the transition state, such as solvent polarity, catalyst structure, and steric interactions, will affect the d.r.[1]
-
Troubleshooting:
-
Solvent screening: The polarity of the solvent can have a significant impact on the diastereoselectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
-
Catalyst selection: For asymmetric syntheses, the choice of a chiral catalyst is paramount. For non-asymmetric reactions, Lewis acids or Brønsted acids can influence the diastereoselectivity.[1]
-
Temperature optimization: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to a higher d.r.
-
Steric effects: Modifying the steric bulk of substituents on the starting materials can influence the facial selectivity of the cycloaddition.
-
When a mixture of diastereomers is obtained, separation is often necessary.
-
Flash Column Chromatography: This is the most common method for separating diastereomers. A systematic screening of different solvent systems is often required to achieve good separation.
-
Preparative HPLC: For difficult separations, preparative HPLC, sometimes on a chiral stationary phase, can be effective.[2]
-
Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be a powerful purification technique.[2]
Data Summary
| Synthetic Method | Common Byproducts | Troubleshooting Strategy |
| Domino Radical Bicyclization | Monocyclized products, reduced acyclic starting material | Slow addition of hydrogen donor, use of low-temperature initiators (e.g., Et₃B) |
| Reductive Amination/Cyclization | Polymeric byproducts, incomplete cyclization | High dilution conditions, use of protecting groups |
| Palladium-Catalyzed Couplings | Dehalogenated starting materials, β-hydride elimination products | Ligand and base screening, temperature optimization |
| [3+2] Cycloaddition | Diastereomeric mixtures | Solvent and catalyst screening, temperature optimization |
References
- 1. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reaction optimization. Spirocycles are a highly sought-after structural motif in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1][2] However, the construction of these complex structures often presents significant synthetic challenges.[2] This guide provides practical, experience-based advice to help you troubleshoot common issues and systematically optimize your reaction conditions to achieve higher yields and better stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of a spirocyclization reaction?
The success of a spirocyclization reaction hinges on a delicate interplay of several factors. These include the nature of the substrate, the choice of catalyst and ligands, the solvent system, the reaction temperature, and the concentration of reactants. The relative importance of each factor can vary significantly depending on the specific transformation.
Q2: How should I approach the selection of a catalyst and ligand system?
Catalyst and ligand selection is often the most critical parameter. For metal-catalyzed reactions, the choice of metal (e.g., palladium, gold, rhodium) and the electronic and steric properties of the ligand are paramount.[1][3] Chiral ligands are essential for controlling enantioselectivity.[3] A screening approach, where a variety of ligands with different properties are tested, is often the most effective strategy.[4]
Q3: What is the role of the solvent in a spirocyclization reaction?
Solvents can dramatically influence reaction outcomes by affecting reactant solubility, catalyst stability, and the stabilization of transition states.[5][6] Solvent polarity is a key consideration. Polar aprotic solvents (e.g., THF, DCM) can behave differently than polar protic (e.g., alcohols) or nonpolar solvents (e.g., toluene).[5][6] In some cases, the solvent can even participate in the reaction mechanism, leading to different product distributions.[5]
Q4: How can I improve the diastereoselectivity of my reaction?
Controlling diastereoselectivity is a common challenge in spirocycle synthesis.[7][8] Several factors can be adjusted:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Catalyst/Ligand: The steric bulk and electronic properties of the catalyst and ligands can create a chiral environment that favors the formation of one diastereomer over another.[3]
-
Solvent: The choice of solvent can influence the conformational preferences of the substrate and transition states, thereby affecting diastereoselectivity.[9]
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.
Troubleshooting Guide
This section addresses common problems encountered during spirocyclization reactions and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
A low or nonexistent yield is one of the most frequent issues.[10][11][12][13] A logical, step-by-step investigation can often identify the root cause.
Potential Cause 1: Catalyst Inactivity or Degradation Many catalysts used in spirocyclization are sensitive to air and moisture.[14]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use standard air-sensitive techniques, such as a glovebox or a Schlenk line, to set up the reaction.[14][15][16][17][18] All glassware should be oven- or flame-dried.[10][18]
-
Use High-Purity Reagents: Solvents and reagents should be anhydrous and degassed. The "freeze-pump-thaw" method is highly effective for degassing solvents.[15]
-
Verify Catalyst Quality: If possible, use a freshly opened bottle of catalyst or test the catalyst on a known, reliable reaction to confirm its activity.
-
Potential Cause 2: Sub-optimal Reaction Temperature
-
Troubleshooting Steps:
-
Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to identify the optimal range.
-
Monitor for Decomposition: Be aware that higher temperatures can sometimes lead to substrate or product decomposition.[10]
-
Potential Cause 3: Competing Side Reactions Intramolecular reactions can sometimes be outcompeted by other pathways, such as decomposition or intermolecular reactions.[19][20]
-
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Use techniques like LC-MS or ¹H NMR to identify any major byproducts. Understanding the structure of these side products can provide clues about the competing reaction pathways.[21]
-
Adjust Reactant Concentration: Higher concentrations can sometimes favor the desired intramolecular cyclization over competing intermolecular reactions.
-
Problem 2: Poor Stereoselectivity
Achieving high stereoselectivity is often a key goal in spirocycle synthesis.
Potential Cause 1: Inappropriate Ligand Choice For asymmetric catalysis, the chiral ligand is the primary source of stereocontrol.[3]
-
Troubleshooting Steps:
-
Ligand Screening: Systematically screen a diverse set of chiral ligands with varying steric and electronic properties. This is often the most effective way to improve enantioselectivity.[4]
-
Potential Cause 2: Solvent Effects The solvent can have a profound impact on the three-dimensional arrangement of the reactants and catalyst in the transition state.[9]
-
Troubleshooting Steps:
-
Solvent Screening: Evaluate a range of solvents with different polarities and coordinating abilities.
-
Workflow for Optimizing Spirocyclization Reactions
The following diagram outlines a general workflow for optimizing a new spirocyclization reaction.
Caption: A general workflow for the optimization of spirocyclization reactions.
Experimental Protocols & Data
Protocol: General Procedure for Catalyst and Ligand Screening in a Palladium-Catalyzed Spirocyclization
This protocol is intended as a general guideline and should be adapted for the specific reaction.
-
Preparation: In a glovebox, arrange an array of reaction vials, each containing a small magnetic stir bar.
-
Reagent Stock Solutions: Prepare stock solutions of the starting material, base (if required), and internal standard in a degassed, anhydrous solvent.
-
Catalyst/Ligand Addition: To each vial, add the appropriate palladium precursor and ligand. It is often convenient to prepare stock solutions of the catalyst and ligand as well.
-
Initiation: Add the starting material and base stock solutions to each vial.
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature.
-
Monitoring: After the specified time, take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and yield.
Data Tables
The following tables provide a starting point for selecting reaction parameters.
Table 1: Common Catalyst Systems for Spirocyclization
| Catalyst Precursor | Common Ligands | Typical Reaction Type |
| Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based (e.g., Xantphos, BINAP) | Heck, Allylic Alkylation[4] |
| AuCl(L), AuCl₃ | Phosphine, N-heterocyclic carbenes (NHCs) | Hydroarylation, Cycloisomerization[1] |
| Rh(I) complexes | Chiral dienes, Phosphoramidites | Asymmetric Hydrogenation, Cycloadditions |
Table 2: Common Solvents for Spirocyclization
| Solvent | Dielectric Constant | Properties |
| Dichloromethane (DCM) | 9.1 | Polar aprotic, good for many metal-catalyzed reactions.[5] |
| Tetrahydrofuran (THF) | 7.6 | Polar aprotic, coordinating.[5] |
| Toluene | 2.4 | Nonpolar, often used for higher temperature reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can be coordinating.[22] |
| Dimethylformamide (DMF) | 36.7 | Highly polar aprotic, good for dissolving polar substrates. |
Troubleshooting Decision Tree for Low Yield
If you are facing a low-yield issue, this decision tree can help guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting low-yield spirocyclization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diastereodivergent aminocatalyzed spirocyclization strategies using 4-alkylideneisoxazol-5-ones and methyl vinyl ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 21. How To [chem.rochester.edu]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride
Welcome to the technical support center for 2,7-diazaspiro[4.4]nonan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound.
Introduction
This compound is a unique spirocyclic compound containing a lactam (a cyclic amide) and a secondary amine. Understanding its stability is crucial for its proper handling, storage, and application in research and development. This guide will walk you through the potential degradation pathways, provide protocols for stability testing, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The two primary functional groups of concern are the γ-lactam (a five-membered cyclic amide) and the secondary amine. The lactam is susceptible to hydrolysis, particularly under acidic or basic conditions, which would result in ring-opening.[1][2][3] The secondary amine is prone to oxidation.[4][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is -20°C, away from moisture.[7]
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation products would result from the hydrolysis of the lactam ring, leading to an amino acid derivative, and the oxidation of the secondary amine, which could form an N-oxide or other oxidative products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q5: I am performing a forced degradation study and observe no degradation under mild acidic or basic conditions. What should I do?
A5: If you do not observe degradation, you can incrementally increase the severity of the stress conditions. For hydrolytic studies, consider the following:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[8]
-
Extend the duration of the study.
Q6: My degradation experiment resulted in a complete loss of the parent compound, or the degradation is too extensive (e.g., >20%). How can I achieve the target degradation of 5-20%?
A6: Extensive degradation can lead to the formation of secondary and tertiary degradants, complicating the analysis. To achieve a more controlled degradation, you should reduce the severity of the stress conditions by:
-
Decreasing the reaction temperature.
-
Reducing the concentration of the stressor (e.g., using 0.01 M HCl instead of 0.1 M HCl).
-
Shortening the exposure time.[11]
Q7: My HPLC chromatogram shows several new peaks after a degradation experiment. How do I identify these unknown degradants?
A7: The identification of unknown degradation products is a stepwise process. A powerful first step is to use Liquid Chromatography with Mass Spectrometry (LC-MS) to determine the molecular weights of the degradants. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Further structural information can be obtained using tandem mass spectrometry (MS/MS).
Experimental Protocols
Here are detailed protocols for conducting forced degradation studies on this compound. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol.
-
Acid Hydrolysis: Add a portion of the stock solution to a volume of 0.1 M HCl.
-
Base Hydrolysis: In a separate experiment, add a portion of the stock solution to a volume of 0.1 M NaOH.
-
Incubation: Maintain the solutions at a specified temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots to halt the degradation. For the acid hydrolysis sample, add an equivalent amount of base, and for the base hydrolysis sample, add an equivalent amount of acid.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound.
-
Oxidation: Add a volume of 3% hydrogen peroxide (H₂O₂) to the solution.
-
Incubation: Keep the solution at room temperature and protected from light.
-
Sampling: Withdraw aliquots at various time points.
-
Analysis: Analyze the samples promptly by HPLC.
Protocol 3: Thermal Degradation
-
Preparation: Place the solid this compound in a controlled-temperature oven (e.g., at 80°C).
-
Sampling: At specified time points, remove a sample of the solid.
-
Dissolution: Dissolve the sample in a suitable solvent for analysis.
-
Analysis: Analyze the sample by HPLC and compare it to an unstressed control sample.
Protocol 4: Photolytic Degradation
-
Preparation: Place the solid compound or a solution in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil.
-
Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines (a combination of visible and UV light).
-
Analysis: After the exposure period, dissolve the solid sample or analyze the solution directly by HPLC, comparing it to the light-protected control.
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp - 80°C | 2 - 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | 30 min - 24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours | 5-20% |
| Thermal | Dry Heat | 80°C | 24 - 72 hours | 5-20% |
| Photolytic | ICH Q1B compliant | Ambient | As per ICH Q1B | Compare to dark control |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 2,7-diazaspiro[4.4]nonan-1-one.
Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijper.org [ijper.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scaling Up Spirocycle Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Spirocycle Synthesis Scale-Up. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning spirocyclic compound synthesis from the laboratory bench to pilot or manufacturing scale. The unique three-dimensional and often rigid nature of spirocycles presents specific challenges that may not be apparent during small-scale discovery work.[1][2]
This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common scale-up issues and offer robust, validated strategies to overcome them.
Section 1: Foundational Scale-Up Principles & Troubleshooting
Successfully scaling a synthesis requires moving beyond simple stoichiometric multiplication. Physical and engineering principles become paramount as reaction volumes increase.[3][4] This section addresses the fundamental challenges that underpin many scale-up failures.
Q1: My spirocyclization reaction, which was high-yielding at the 100 mg scale, is now giving a complex mixture of byproducts and a lower yield at the 100 g scale. What's going wrong?
This is a classic scale-up problem rooted in inadequate management of reaction thermochemistry and mixing. The surface-area-to-volume ratio decreases dramatically as you scale up, which severely hampers heat dissipation.[4]
Causality:
-
Poor Heat Transfer: An exothermic reaction that was passively cooled by ambient air in a small flask can experience a rapid, uncontrolled temperature increase (an exotherm) in a large reactor.[4] This can lead to thermal decomposition of starting materials, products, or reagents, opening up alternative side-reaction pathways.
-
Inefficient Mixing: In a large vessel, achieving homogenous mixing is difficult. Pockets of high reactant concentration can form, leading to localized exotherms or the formation of impurities from undesired side reactions. This is especially true for biphasic reactions or those involving slurries.
Troubleshooting Workflow:
Caption: General troubleshooting workflow for scale-up failures.
Solutions:
-
Controlled Addition: Switch from a "batch" process (all reagents mixed at once) to a "semi-batch" process. Add the most reactive reagent slowly and sub-surface to maintain a constant temperature and avoid concentration hotspots.[4]
-
Dilution: Increasing the solvent volume can help buffer temperature changes, although this has implications for reactor throughput and downstream processing.
-
Process Safety Analysis: Before any large-scale reaction, perform a safety assessment. Reaction calorimetry (e.g., using a RC1 calorimeter) can quantify the heat of reaction and help you design an adequate cooling strategy.
Section 2: Stereochemical Control at Scale
The defining feature of a spirocycle is the spiro-carbon, which is often a quaternary stereocenter. Maintaining or improving stereoselectivity is one of the most significant challenges during scale-up.[2][5]
Q2: My diastereoselective spirocyclization (e.g., intramolecular Michael addition or Diels-Alder) is showing a significant drop in diastereomeric ratio (dr) on a larger scale. Why does this happen?
Changes in stereoselectivity at scale are almost always linked to changes in the reaction's kinetic versus thermodynamic landscape, often inadvertently caused by altered thermal profiles or mixing.
Causality:
-
Thermal Effects: Many stereoselective reactions are run at low temperatures to favor the kinetically preferred diastereomer. On a large scale, even with controlled addition, localized hot spots can provide enough energy to overcome the activation barrier to the thermodynamically favored, but undesired, diastereomer.[6][7]
-
Concentration & Reaction Time: The concentration of intermediates and the overall reaction time can influence stereoselectivity. If the desired kinetic product can epimerize to the thermodynamic product over time, longer reaction times at scale (due to slower additions and heat-ups/cool-downs) can erode the diastereomeric ratio.
-
Solvent Effects: The polarity and coordinating ability of the solvent are critical for stabilizing the transition state that leads to the desired stereoisomer. Ensure solvent quality (especially water content) is consistent between scales.
Illustrative Diagram: Influence of Temperature on Selectivity
Caption: Temperature's effect on kinetic vs. thermodynamic control.
Solutions & Protocols:
-
Protocol: Re-optimization of Temperature and Addition Time:
-
Step 1: Set up parallel reactions at the 1-10 g scale.
-
Step 2: Screen a matrix of temperatures (e.g., -40°C, -20°C, 0°C) and addition times (e.g., 1 hr, 4 hr, 8 hr).
-
Step 3: Quench samples at regular intervals and analyze the diastereomeric ratio by HPLC or NMR.
-
Step 4: Plot dr versus time for each condition to identify the optimal balance that maximizes formation of the kinetic product while minimizing epimerization. This data is crucial for defining the process parameters for the large-scale run.
-
-
Catalyst/Reagent Choice: If thermal control is insufficient, consider a more selective catalyst or reagent. For example, in asymmetric catalysis, a ligand with a bulkier steric profile may create a higher energy barrier for the formation of the undesired stereoisomer.[6]
Section 3: Purification and Isolation Challenges
The unique, rigid structures of spirocycles can lead to challenging physical properties, complicating purification at scale.[8]
Q3: My spirocyclic product is an oil at small scale, but I need a stable, crystalline solid for pharmaceutical development. How do I approach crystallization on a large scale?
Developing a scalable crystallization process is critical for ensuring purity, consistent morphology, and ease of handling.[9] The goal is to find conditions that reliably produce the same polymorph at scale.[9]
Causality:
-
High Rotational Energy Barriers: The rigid spirocyclic core can hinder the molecule's ability to pack into an ordered crystal lattice.
-
Polymorphism: The same compound can crystallize in multiple different forms (polymorphs), each with different physical properties (solubility, stability, melting point). A process that gives one polymorph at 1 g scale might yield another at 1 kg due to different cooling rates or shear forces from mixing.[9]
Troubleshooting & Strategy:
| Purification Method | Best For... | Key Scale-Up Challenges | Mitigation Strategy |
| Crystallization | Final API isolation, high purity requirements. | Polymorph control, oiling out, slow kinetics. | Conduct thorough solvent screening; use seeding to control polymorph; control cooling rate precisely.[9] |
| Column Chromatography | Intermediate purification, removal of closely related impurities. | High solvent consumption, cost, throughput limitations. | Optimize loading; use gradient elution; consider alternatives like Supercritical Fluid Chromatography (SFC) for achiral or chiral separations.[10][11] |
| Liquid-Liquid Extraction | Removing ionizable impurities (acids/bases). | Emulsion formation, phase separation time. | Use anti-emulsion agents; design appropriate settlers for continuous processing; exploit pKa of the compound for efficient extraction.[12] |
Protocol: Basic Crystallization Screening
-
Step 1 (Solubility): Determine the solubility of your crude spirocycle in a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) at room temperature and at reflux.
-
Step 2 (Single Solvent): For solvents showing good solubility at high temperature and low solubility at room temperature, prepare saturated solutions at reflux and allow them to cool slowly. Observe for crystal formation.
-
Step 3 (Anti-Solvent): Dissolve the compound in a good solvent. Titrate with a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity persists. Heat to re-dissolve, then cool slowly.
-
Step 4 (Analysis): Analyze any solids obtained by techniques like XRPD (X-ray powder diffraction) to identify the polymorphic form. The goal is to find a solvent system that consistently produces a single, stable polymorph.
Q4: I am struggling to separate the diastereomers of my spirocyclic alcohol. Column chromatography is not scalable. What are my options?
Separating diastereomers with very similar physicochemical properties is a common hurdle.[8]
Solutions:
-
Diastereomeric Salt Resolution: If your spirocycle contains a basic (e.g., amine) or acidic (e.g., carboxylic acid) handle, you can react it with a chiral acid or base to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful and green alternative to normal and reverse-phase HPLC. It uses supercritical CO2 as the main mobile phase, offering faster separations, lower solvent consumption, and easier product isolation, making it highly amenable to scale-up.[10]
-
Chemical Modification: Temporarily derivatize the hydroxyl group to a bulkier ester or carbamate. This can amplify the physical differences between the diastereomers, making them easier to separate by crystallization or standard chromatography. The protecting group is then removed in a subsequent step.
Section 4: FAQs: Quick Reference
-
Q: My palladium-catalyzed Heck reaction for spirocycle formation is sluggish at scale. What should I check first?
-
A: Catalyst deactivation is a common issue. Ensure your reagents and solvents are rigorously deoxygenated, as oxygen can poison Pd(0) catalysts. Also, evaluate the efficiency of your phosphine ligand; some are more robust to high temperatures and long reaction times than others.[6] Finally, check for impurities in your starting materials that could be acting as catalyst poisons.
-
-
Q: Are photoredox or electrochemical methods for spirocycle synthesis scalable?
-
A: Yes, but they present unique challenges. For photoredox catalysis, ensuring uniform light penetration throughout a large reactor volume is critical. This often requires specialized reactor designs (e.g., flow chemistry setups or reactors with internal light sources).[1][13] For electrochemistry, maintaining a consistent current density and managing heat at the electrode surfaces are key scale-up parameters.[1]
-
-
Q: Many approved spirocyclic drugs are derived from commercially available building blocks. Is it better to build the spirocycle late in the synthesis?
-
A: This is a key strategic decision. Using a pre-formed spirocyclic building block can de-risk the scale-up by avoiding a complex spirocyclization step late in the synthesis.[14][15] However, this can limit structural diversity. A convergent synthesis, where the spirocycle is formed earlier, might be more flexible. The choice depends on the availability of starting materials, cost, and the complexity of the target molecule.[14]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. primescholars.com [primescholars.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 6. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,7-diazaspiro[4.4]nonan-1-one Hydrochloride
Welcome to the technical support center for 2,7-diazaspiro[4.4]nonan-1-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile spirocyclic scaffold. The unique spiro-γ-lactam structure, while valuable in drug discovery, presents specific purification challenges.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield for this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What is the typical appearance and solubility of pure this compound?
Pure this compound should be a white to off-white crystalline solid.[3] As a hydrochloride salt, it is designed to have enhanced aqueous solubility compared to its free-base form.[4] Based on data from structurally similar compounds, it is expected to be soluble in water, and slightly soluble in polar organic solvents like methanol and DMSO, with poor solubility in non-polar solvents such as diethyl ether or hexanes.[5][6]
Q2: Which analytical techniques are best for assessing the purity of my sample?
The gold standard for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase C18 column with a UV detector.[7] This method is highly effective for separating the target compound from starting materials and by-products. For definitive structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[8]
Q3: My final product has a persistent yellow or beige color. What is the likely cause and how can I fix it?
A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products. These can arise from starting materials or side reactions during synthesis. A common and effective method to remove such color is to perform a charcoal treatment. Dissolve the crude salt in a minimal amount of a suitable polar solvent (e.g., methanol or ethanol), add a small amount of activated carbon, stir briefly (5-10 minutes), and filter through a pad of Celite®. The purified compound can then be recovered by recrystallization. Be aware that excessive charcoal treatment can lead to yield loss due to adsorption of the product.[9]
Q4: What are the most common impurities I should expect during the synthesis of this spiro-lactam?
Common impurities often include:
-
Unreacted Starting Materials: Depending on the synthetic route, these are often the first to check for.
-
Diastereomers: The spirocyclic core introduces chirality, and many synthetic routes can produce diastereomeric mixtures that may be difficult to separate.[10]
-
Ring-Opened By-products: The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
N-Boc Protected Precursor: If a Boc-deprotection step using HCl is the final step, incomplete deprotection can leave the Boc-protected intermediate as an impurity.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex purification challenges.
Problem 1: Persistent Impurities Observed by HPLC/LC-MS
Question: My HPLC shows a persistent impurity peak with a similar retention time to my main product. How can I identify and remove it?
Answer: This is a classic purification challenge, often caused by an impurity with very similar polarity and structure to the desired product, such as a diastereomer.
Diagnostic Workflow:
-
Characterize the Impurity: The first step is identification. Use LC-MS to determine the mass of the impurity. If the mass is identical to your product, it is likely an isomer (e.g., a diastereomer). If the mass corresponds to a known starting material or a predicted byproduct, you can tailor your purification strategy accordingly.
-
Assess Chromatographic Conditions: Methodical optimization of your HPLC conditions can often achieve baseline separation. Try adjusting the mobile phase gradient, changing the organic modifier (e.g., from acetonitrile to methanol), or altering the pH of the aqueous phase.
Purification Strategies:
-
Flash Column Chromatography: This is the most powerful tool for separating compounds with different polarities. For basic compounds like this spiro-diamine, special considerations are necessary. It is often advantageous to purify the free-base form and then convert it back to the HCl salt.
-
Rationale: The hydrochloride salt is highly polar and will likely have very poor mobility on silica gel. Converting to the free base makes it less polar and more amenable to chromatographic separation.
-
See Protocol 2 for a detailed methodology.
-
-
Recrystallization: If the impurity is present in a small amount (<5%), a carefully chosen recrystallization can be highly effective. The key is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor.
-
Rationale: Recrystallization is an equilibrium-based process that purifies based on differences in solubility and crystal lattice packing energy.
-
See Protocol 3 for solvent selection and a detailed procedure.
-
Problem 2: Difficulty with Recrystallization of the Hydrochloride Salt
Question: I'm struggling to recrystallize the hydrochloride salt. It either "oils out" or remains completely soluble. What should I do?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly. The key is to find the right solvent/anti-solvent combination and control the rate of cooling.
Causality & Solution: Hydrochloride salts are often too soluble in highly polar solvents like methanol or ethanol for effective recrystallization, but insoluble in non-polar solvents like diethyl ether or hexanes.[9] A good strategy is to dissolve the salt in a minimal amount of a polar solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly add a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or tert-butyl methyl ether) until the solution becomes faintly turbid.
Troubleshooting Steps:
-
Heat the turbid solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Slow cooling is critical for forming well-defined crystals rather than an amorphous precipitate or oil.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous pure batch.
Solvent System Selection Table
| Polar Solvent (for dissolution) | Anti-Solvent (for precipitation) | Notes & Rationale |
| Isopropanol (IPA) | Diethyl Ether (Et₂O) | A very common and effective system. IPA has good dissolving power, and ether is an excellent anti-solvent.[9] |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | A slightly more polar combination. Good for when the compound is less soluble. |
| Methanol (MeOH) | tert-Butyl methyl ether (TBME) | Methanol has very high solvating power; use sparingly. TBME is a safer alternative to diethyl ether. |
| Water | Acetone / Isopropanol | Use if the compound is highly water-soluble. Adding a water-miscible organic solvent can reduce solubility and induce precipitation. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol is a starting point for assessing the purity of this compound.[7]
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, column oven, and gradient pump.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Purity Calculation: Purity is determined by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Purification by Flash Column Chromatography (as Free Base)
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in a minimal amount of water. Add saturated sodium bicarbonate (NaHCO₃) solution dropwise until the pH is ~9-10. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Preparation: Choose an appropriately sized silica gel column. Slurry pack the column using the initial mobile phase.
-
Mobile Phase Selection: A common mobile phase for amine compounds is a gradient of methanol in dichloromethane (DCM). To prevent peak tailing, it is crucial to add a small amount of a basic modifier.
-
Example System: Gradient elution from 100% DCM to 95:5 DCM:Methanol, with 0.5% triethylamine (TEA) added to the mobile phase throughout the run.
-
-
Loading: Dissolve the crude free base in a minimal amount of DCM and load it onto the column.
-
Elution & Fraction Collection: Run the gradient and collect fractions. Monitor the fraction composition using Thin Layer Chromatography (TLC).
-
Isolation and Salt Formation: Combine the pure fractions (as determined by TLC/HPLC). Evaporate the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The pure hydrochloride salt will precipitate.
-
Final Steps: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Using the table in Section 2, select a promising solvent/anti-solvent pair.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add the primary polar solvent (e.g., Isopropanol) in small portions while gently warming and stirring until the solid is fully dissolved. Use the absolute minimum amount of hot solvent.
-
Charcoal Treatment (if needed): If the solution is colored, remove it from heat, allow it to cool slightly, add a spatula tip of activated carbon, and stir for 5-10 minutes. Filter the hot solution through a Celite® plug to remove the carbon.
-
Crystallization:
-
Anti-Solvent Method: While the solution is still warm, add the anti-solvent (e.g., Diethyl Ether) dropwise until persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Diagram 2: General Purification & Analysis Workflow
Caption: General workflow for the purification and analysis of the target compound.
References
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 5. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride CAS#: 151257-01-1 [m.chemicalbook.com]
- 6. atompharma.co.in [atompharma.co.in]
- 7. benchchem.com [benchchem.com]
- 8. 151257-01-1(151257-01-1) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 2,7-Diazaspiro[4.4]nonan-1-one
Welcome to the technical support center for the synthesis and functionalization of 2,7-diazaspiro[4.4]nonan-1-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic scaffold. The unique structural features of this molecule, particularly the presence of two nitrogen atoms with different chemical environments, present both opportunities for diverse functionalization and challenges in controlling selectivity and preventing side reactions.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of the 2,7-diazaspiro[4.4]nonan-1-one core.
I. Understanding the Core Scaffold: Reactivity and Challenges
The 2,7-diazaspiro[4.4]nonan-1-one scaffold contains two nitrogen atoms with distinct reactivity profiles:
-
N7 (Secondary Amine): This nitrogen is a typical secondary amine and is generally more nucleophilic and less sterically hindered than N2.
-
N2 (Lactam Nitrogen): This nitrogen is part of a lactam ring, making it significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.
This inherent difference in reactivity is the cornerstone of selective functionalization, but it can also be a source of side reactions if not properly managed. The primary challenges in the functionalization of this scaffold include:
-
Selective N-Functionalization: Achieving selective reaction at either N7 or N2.
-
Over-alkylation/acylation: Multiple additions of an electrophile.
-
Lactam Ring Opening: Hydrolysis of the lactam under harsh acidic or basic conditions.
-
Carbonyl-Related Side Reactions: Reactions involving the lactam carbonyl group.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to provide direct solutions to common experimental problems.
A. Selective N7-Functionalization
Question 1: I am trying to selectively alkylate the N7 position, but I am observing a mixture of N7-alkylated product, N2,N7-dialkylated product, and unreacted starting material. How can I improve the selectivity for N7?
Answer: This is a common issue arising from the comparable (though different) nucleophilicity of the two nitrogens, especially with highly reactive alkylating agents. Here’s a systematic approach to enhance N7 selectivity:
1. Choice of Base and Reaction Conditions: The choice of base is critical. A bulky, non-nucleophilic base is often preferred to deprotonate the N7-amine without promoting side reactions.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are good starting points.
-
Avoid Strong, Non-hindered Bases: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate both nitrogens, leading to a loss of selectivity.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and favor the more kinetically favorable N7-alkylation.
2. Stoichiometry of the Alkylating Agent: Carefully controlling the stoichiometry of the electrophile is crucial.
-
Use a Slight Excess: A slight excess (1.1-1.2 equivalents) of the alkylating agent is often sufficient for complete conversion of the N7 position. A large excess will inevitably lead to di-alkylation.
3. Solvent Effects: The choice of solvent can influence the reactivity of both the amine and the electrophile.
-
Aprotic Solvents are Preferred: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.
Troubleshooting Workflow for N7-Alkylation
Caption: Workflow for optimizing selective N7-alkylation.
Question 2: My acylation reaction at N7 is sluggish, and I'm seeing incomplete conversion even with excess acylating agent. What could be the problem?
Answer: Sluggish acylation at N7 can be due to several factors, including the nature of the acylating agent and the reaction conditions.
-
Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride and the reaction is slow, consider switching to the corresponding acid chloride.
-
Activation of the Amine: The nucleophilicity of the N7 amine can be enhanced by the choice of base. While DIPEA and TEA are standard, a slightly stronger, yet still hindered, base like 2,6-lutidine can sometimes improve reaction rates.
-
Use of a Catalyst: For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
| Parameter | Recommendation for Sluggish Acylation | Rationale |
| Acylating Agent | Use acyl chloride instead of anhydride. | Acyl chlorides are more electrophilic and reactive. |
| Base | Consider 2,6-lutidine. | More basic than TEA/DIPEA, enhancing amine nucleophilicity. |
| Catalyst | Add catalytic DMAP (0.1 eq.). | Acts as a nucleophilic catalyst to accelerate acylation. |
B. Selective N2-Functionalization
Question 3: I need to functionalize the N2 position while leaving N7 untouched. What is the best strategy for this?
Answer: Due to the lower nucleophilicity of the N2 lactam nitrogen, direct selective functionalization is challenging without first protecting the more reactive N7 position. An orthogonal protecting group strategy is the most reliable approach.[1]
Orthogonal Protection Strategy Workflow
Caption: Orthogonal strategy for selective N2-functionalization.
Step-by-Step Protocol for N2-Alkylation via N7-Protection:
1. Protection of N7:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective protecting group for the N7 amine.
-
Conditions: Dissolve the starting material in a suitable solvent like DCM or THF. Add 1.1 equivalents of (Boc)₂O and a base such as TEA or DIPEA. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Perform an aqueous work-up to remove the base and any excess (Boc)₂O. The Boc-protected intermediate is typically stable enough for direct use in the next step after purification (e.g., by column chromatography).
2. Functionalization of N2:
-
Conditions: With the N7 position protected, you can now functionalize the N2 lactam nitrogen. This usually requires stronger conditions than N7 functionalization.
-
Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required to deprotonate the lactam nitrogen.
-
Reaction: Dissolve the N7-Boc protected intermediate in an anhydrous aprotic solvent (e.g., THF, DMF). Add the base at 0 °C, followed by the alkylating or acylating agent. Allow the reaction to warm to room temperature and stir until completion.
3. Deprotection of N7:
-
Reagent: The Boc group can be easily removed under acidic conditions.
-
Conditions: Dissolve the N2-functionalized, N7-Boc protected compound in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.
-
Work-up: Evaporate the solvent and TFA. The resulting product will be the TFA salt of the N2-functionalized compound. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up to obtain the free amine.
C. Preventing Ring Opening and Other Side Reactions
Question 4: I am concerned about the stability of the lactam ring during my planned synthetic steps. What conditions should I avoid?
Answer: The lactam is an amide and is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[2]
-
Strongly Acidic Conditions: Avoid prolonged exposure to strong acids like concentrated HCl or H₂SO₄, particularly with heating. If an acidic step is necessary (like Boc deprotection with TFA), it should be performed at room temperature and for the minimum time required.
-
Strongly Basic Conditions: Saponification (base-mediated hydrolysis) of the lactam can occur with strong bases like NaOH or KOH, especially in the presence of water and heat. For reactions requiring a strong base (like N2-alkylation), it is crucial to use anhydrous conditions.
Question 5: I am observing an unexpected byproduct that seems to have a higher molecular weight. What could be happening?
Answer: If you are performing a reaction that involves a base, particularly with an un-protected scaffold, you could be promoting intermolecular side reactions. For instance, the N7-amine of one molecule could potentially react with the lactam carbonyl of another molecule, leading to dimerization or oligomerization, although this is less common under standard conditions. More likely, if you are using a bifunctional reagent, you could be seeing cross-linking.
To mitigate this:
-
Use high dilution conditions: This can disfavor intermolecular reactions.
-
Ensure adequate protection: Protecting one of the reactive sites (usually N7) will prevent it from participating in unwanted side reactions.
III. Summary of Key Recommendations
| Challenge | Primary Strategy | Key Experimental Considerations |
| Poor N7-Selectivity | Kinetic Control | Use bulky base (DIPEA), control stoichiometry (1.1-1.2 eq.), low temperature (0°C to RT). |
| Selective N2-Functionalization | Orthogonal Protection | Protect N7 (e.g., Boc), functionalize N2 (strong base, e.g., NaH), deprotect N7 (e.g., TFA). |
| Lactam Ring Instability | Avoid Harsh Conditions | Minimize exposure to strong acids/bases and high temperatures. Use anhydrous conditions for base-mediated reactions. |
| Sluggish N7-Acylation | Increase Reactivity | Use acyl chlorides, consider a stronger base (2,6-lutidine), add catalytic DMAP. |
By carefully considering the distinct reactivity of the two nitrogen atoms and employing appropriate protecting group strategies and reaction conditions, the challenges associated with the functionalization of 2,7-diazaspiro[4.4]nonan-1-one can be effectively managed, enabling the successful synthesis of a wide range of derivatives for applications in drug discovery and development.
IV. References
-
Vertex AI Search. (2024). Protecting Groups.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Aimon, A., Dow, M. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 541-544.
-
Saleh, A. N. A., & Noori, K. N. M. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Multidisciplinary in Geological and Chemical Bachelor, 1(7), 111-120.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubChem.
-
ResearchGate. (n.d.). The Hydrolysis of Lactams.
-
ResearchGate. (2008). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
-
BenchChem. (n.d.). 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one.
-
National Center for Biotechnology Information. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PubChem.
-
Chem-Impex. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
-
National Center for Biotechnology Information. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. PubChem.
-
National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. PubChem.
-
Atompharma. (n.d.). 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride.
-
Aimon, A., Dow, M. J., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 541-544.
-
BenchChem. (n.d.). Navigating Amine Protection in 7-Azaspiro[3.5]nonan-1-one Synthesis: A Technical Guide.
-
National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[4.4]nonane-1,3-dione. PubChem.
-
ChemScence. (n.d.). CAS 236406-49-8 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 1,1-diMethylethyl ester.
-
Shu, X., et al. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers, 12(12).
-
ResearchGate. (2022). (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols.
-
ResearchGate. (2025). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine.
-
PubMed. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems.
-
National Center for Biotechnology Information. (n.d.). N-Functionalization of 1,2-Azaborines. PubChem.
-
ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
-
MedChemExpress. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate(2:1).
-
National Center for Biotechnology Information. (n.d.). 1,7-Diazaspiro[4.4]nonane-2,6-dione. PubChem.
-
Biosynth. (n.d.). 7-[(tert-butoxy)carbonyl]-1-oxa-2, 7-diazaspiro[4.4]non-2-ene-3-carboxylic acid, min 97%, 100 mg.
-
Aspira Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%.
-
R Discovery. (n.d.). Beta-lactam Derivatives Research Articles - Page 1.
-
R Discovery. (n.d.). Β-lactam Hydrolysis Research Articles - Page 1.
References
Technical Support Center: Resolving Diastereomers of Substituted Diazaspiro[4.4]nonan-1-ones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the resolution of diastereomers of substituted diazaspiro[4.4]nonan-1-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating stereochemically pure spirocyclic compounds. Diazaspiro[4.4]nonane scaffolds are increasingly vital in drug discovery due to their inherent three-dimensionality and novel chemical space.[1][2] However, their synthesis often yields diastereomeric mixtures, making efficient and scalable resolution a critical bottleneck.
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges from analytical characterization to preparative separation.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the analysis and fundamental principles of separating diastereomers of diazaspiro[4.4]nonan-1-ones.
Q1: How can I accurately determine the diastereomeric ratio (d.r.) of my crude reaction mixture?
A: The most reliable and direct method for determining the d.r. is Nuclear Magnetic Resonance (NMR) spectroscopy , typically ¹H NMR. The key is to identify distinct, well-resolved signals corresponding to each diastereomer.
-
Causality: Diastereomers are different chemical compounds with distinct physical properties, which translates to different chemical environments for their nuclei.[3] This results in separate NMR signals.
-
Best Practices:
-
Signal Selection: Choose simple, non-overlapping signals for integration, such as singlets or doublets from methyl groups or isolated protons. Avoid broad or complex multiplets.
-
Quantitative Conditions: Ensure the experiment is run under quantitative conditions. This means using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for complete magnetization recovery between scans.
-
Advanced NMR: In cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can be employed.[4] These methods collapse complex multiplets into singlets, dramatically improving spectral resolution and allowing for accurate integration even when chemical shift differences are small.[4]
-
Q2: What are the primary methods for resolving diastereomers of diazaspiro[4.4]nonan-1-ones on a preparative scale?
A: The two most powerful and commonly employed techniques are preparative High-Performance Liquid Chromatography (HPLC) on a chiral or achiral stationary phase and Diastereoselective Crystallization .
-
Preparative HPLC: This method physically separates the diastereomers as they pass through a chromatography column. For diastereomers, separation can often be achieved on standard achiral phases (like silica gel) because they have different physical properties.[5] However, if the diastereomers are very similar, a chiral stationary phase (CSP) may be required to provide sufficient selectivity.[6][7]
-
Diastereoselective Crystallization: This technique exploits differences in the solubility of the diastereomers. The less soluble diastereomer is selectively crystallized from a solution containing the mixture. This method can be particularly powerful if the system allows for Crystallization-Induced Diastereomer Transformation (CIDT) , which can theoretically convert 100% of the mixture into the desired, less-soluble diastereomer.[8][9]
Q3: My diastereomers appear to be equilibrating in solution. How does this impact my separation strategy?
A: An equilibrating system, or dynamic equilibrium, presents both a challenge and an opportunity. The ability of diastereomers to interconvert is known as epimerization.
-
Impact on Chromatography: For HPLC, equilibration is generally problematic. If the interconversion is fast on the chromatographic timescale, it can lead to broad, distorted, or merged peaks, making separation impossible. If it's slow, you may still separate the diastereomers, but the isolated fractions could re-equilibrate over time, leading to a loss of purity.
-
Opportunity for Crystallization: This same equilibrium is the fundamental requirement for Crystallization-Induced Diastereomer Transformation (CIDT) .[10][11] As the less soluble diastereomer crystallizes, it is removed from the solution. According to Le Châtelier's principle, the equilibrium will shift to replenish the crystallized diastereomer, driving the conversion of the more soluble form into the less soluble one.[9] This dynamic process can dramatically increase the yield beyond the initial ratio in the mixture.[8]
-
Detection: The presence of a chemical exchange can be confirmed using 2D NMR techniques like EXSY (Exchange Spectroscopy), which will show cross-peaks between the exchanging protons of the two diastereomers.[12][13]
Section 2: Troubleshooting Guide: Chiral & Achiral HPLC Resolution
High-performance liquid chromatography is the workhorse for both analytical and preparative separation of diastereomers. However, achieving baseline resolution can be challenging.
Q: My diastereomers are co-eluting or show poor resolution (Rₛ < 1.5). What is my troubleshooting strategy?
A: A systematic approach is crucial. Low resolution is caused by insufficient peak separation (selectivity) or excessive peak broadening (low efficiency).[14] The workflow below outlines a logical progression for optimization.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Q: Which type of stationary phase is most effective for separating diastereomers of diazaspiro-compounds?
A: For diastereomers, standard achiral stationary phases like silica gel (normal-phase) or C18 (reversed-phase) should always be the first choice due to lower cost and wider availability. Diastereomers have different physical properties and often do not require a chiral environment for separation.[5]
However, if achiral methods fail, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated or immobilized on silica, are exceptionally versatile and successful for a wide range of chiral and spirocyclic compounds.[6][7][15]
-
Expertise: The chiral recognition mechanism on polysaccharide CSPs involves a combination of hydrogen bonding, π-π stacking, and steric interactions within the chiral grooves of the polymer.[16] The rigid, three-dimensional structure of diazaspiro[4.4]nonan-1-ones often provides the necessary structural handles for effective discrimination by these phases.
| Parameter | Recommended Starting Conditions for Method Development | Rationale |
| Stationary Phase | 1. Silica Gel (NP) 2. C18 (RP) 3. Amylose/Cellulose CSP | Start with the simplest, achiral phases. Polysaccharide CSPs offer broad applicability if achiral methods fail.[5][6] |
| Mobile Phase (NP) | n-Hexane / 2-Propanol (IPA) or Ethanol (EtOH) | Standard mobile phase system for normal-phase chiral chromatography, offering good solvating power and hydrogen bonding capability.[6] |
| Mobile Phase (RP) | Acetonitrile / Water or Methanol / Water with 0.1% acid (TFA/FA) | Standard reversed-phase conditions. Acid is often added to suppress ionization of basic nitrogen atoms and improve peak shape. |
| Temperature | 25 °C | Start at ambient temperature. Lower temperatures often increase enantioselectivity but also increase backpressure and run time.[15][17] |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow rate for a 4.6 mm ID column. Can be scaled for preparative work. |
Q: I'm observing peak tailing or fronting, which is compromising my resolution and quantification. What is the cause?
A: Poor peak shape is typically caused by chemical or physical issues within the HPLC system.[18]
-
Column Overload: Injecting too much mass on the column. Solution: Dilute your sample.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase. This causes the sample band to spread before it reaches the column head.[19] Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Secondary Interactions: The basic nitrogen atoms in the diazaspiro core can interact with acidic silanol groups on the silica surface, causing peak tailing. Solution: Add a basic modifier (like triethylamine, TEA) to the mobile phase in normal-phase or an acidic modifier (like TFA) in reversed-phase to mask these sites.
-
Column Contamination/Degradation: Strongly adsorbed impurities from previous injections can create active sites.[20] Solution: Flush the column with a strong solvent or, if the problem persists, replace the column. Using a guard column is a cost-effective way to protect the primary analytical column.[20]
Section 3: Troubleshooting Guide: Diastereoselective Crystallization & CIDT
Crystallization is a highly effective purification technique that is amenable to large-scale production.
Q: I am attempting a diastereoselective crystallization, but my yield is low, or the isolated solid is not diastereomerically pure. How can I improve this?
A: Success in crystallization depends on carefully controlling the thermodynamics and kinetics of the system. The goal is to operate in a region of the phase diagram where only the desired diastereomer crystallizes.
-
Solvent Screening is Critical: The choice of solvent is the most important factor. The ideal solvent will fully dissolve the compound at a higher temperature but provide poor solubility for only one of the diastereomers at a lower temperature. Screen a wide range of solvents with varying polarities.
-
Control the Cooling Rate: Rapid cooling often leads to spontaneous nucleation of both diastereomers, trapping impurities. A slow, controlled cooling profile allows for the selective growth of crystals of the less soluble form.
-
Use a Seed Crystal: Seeding the supersaturated solution with a small amount of the pure, desired diastereomer provides a template for crystal growth and can prevent the spontaneous nucleation of the undesired diastereomer.
Q: My yield is consistently around the d.r. of the starting material (e.g., ~50% from a 1:1 mixture). How can I break this barrier?
A: This is a classic sign that your system is not undergoing dynamic equilibration and you are performing a simple fractional crystallization. To exceed the 50% yield barrier for a 1:1 mixture, you must implement a Crystallization-Induced Diastereomer Transformation (CIDT) .[9]
Caption: The principle of Crystallization-Induced Diastereomer Transformation (CIDT).
Q: How do I induce the necessary epimerization for a CIDT process?
A: Epimerization at the stereocenters of a diazaspiro[4.4]nonan-1-one typically requires breaking and reforming a bond. This can often be achieved by adding a catalytic amount of acid or base.[9][11]
-
Mechanism: For diazaspiro[4.4]nonan-1-ones, a plausible mechanism for epimerization at a carbon adjacent to the amide carbonyl involves reversible enolization under basic conditions. Epimerization at the spiro-carbon or other centers might involve a reversible ring-opening and ring-closing sequence, which can be catalyzed by either acid or base.[8][21]
-
Screening Conditions:
-
Dissolve the diastereomeric mixture in a suitable solvent.
-
Add a catalytic amount of a Brønsted acid (e.g., TFA, HCl), Lewis acid (e.g., BF₃·OEt₂), or a base (e.g., DBU, NaOMe).[11]
-
Stir at room temperature or with gentle heating.
-
Monitor the d.r. in the solution over time by taking small aliquots and analyzing them by HPLC or NMR. If the ratio changes from the starting point and approaches a thermodynamic equilibrium, you have successfully induced epimerization.
-
Section 4: Key Experimental Protocols
These protocols provide a starting point for laboratory execution. All procedures should be performed by trained personnel in a controlled laboratory environment.
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the crude, dry sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve good resolution.
-
Acquisition: Acquire a standard 1D proton spectrum. For quantitative analysis, set the relaxation delay (D1) to at least 10 seconds to ensure full relaxation of all relevant protons.
-
Data Processing: Fourier transform the FID, and carefully phase the spectrum. Apply a baseline correction.
-
Integration: Select two well-resolved peaks, one for each diastereomer. Integrate both peaks using the same integration boundaries.
-
Calculation: The diastereomeric ratio (d.r.) is the ratio of the integration values (e.g., Integral of Peak A / Integral of Peak B).
Protocol 2: Method Development for Chiral HPLC Separation
-
Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC) of analytical dimensions (e.g., 250 x 4.6 mm, 5 µm).
-
Initial Screening (Normal Phase):
-
Equilibrate the column with 90:10 n-Hexane/IPA at 1.0 mL/min.
-
Inject 5-10 µL of your sample (~1 mg/mL).
-
If no separation is observed, screen different alcohol modifiers (e.g., switch to EtOH).
-
Screen different isocratic compositions (e.g., 95:5, 80:20, 70:30 Hexane/Alcohol).
-
-
Optimization:
-
Once partial separation is achieved, fine-tune the mobile phase composition.
-
Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase pressure.[15]
-
Flow Rate: Reduce the flow rate (e.g., to 0.7 mL/min) to increase the number of theoretical plates and potentially improve resolution.
-
-
Self-Validation: Once a method is developed, confirm the peak identity by collecting fractions and analyzing them by NMR or by scaling up to a semi-preparative column to isolate enough material for full characterization.
Protocol 3: Screening for Crystallization-Induced Diastereomer Transformation (CIDT)
-
Solubility Screening: Determine the solubility of the diastereomeric mixture in a range of solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Methanol, Isopropanol) at room temperature and at reflux.
-
Equilibration Test: In a solvent that shows good potential (dissolves when hot, sparingly soluble when cold), dissolve the mixture and add a catalyst (e.g., 0.1 eq. DBU or TFA). Monitor the d.r. in solution over several hours to confirm epimerization is occurring.
-
CIDT Experiment Setup:
-
In a jacketed reactor, dissolve the diastereomeric mixture in the chosen solvent/catalyst system at an elevated temperature.
-
Slowly cool the solution according to a pre-defined profile (e.g., 5 °C per hour).
-
If known, seed the solution with pure crystals of the desired diastereomer once it becomes supersaturated.
-
Hold the resulting slurry at the final temperature for several hours to allow the transformation to complete.
-
-
Monitoring and Validation: Periodically, carefully sample both the supernatant (liquid) and the solid.
-
Filter the slurry sample quickly.
-
Analyze the d.r. of the supernatant by HPLC to see the enrichment of the more soluble diastereomer.
-
Dissolve the filtered solid and analyze its d.r. to determine the purity of the product. An effective CIDT will show the solid becoming increasingly pure over time while the solution phase ratio remains at or near the equilibrium value.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromacademy.com [chromacademy.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 19. halocolumns.com [halocolumns.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride
Introduction
Spirocyclic scaffolds are privileged structural motifs in medicinal chemistry, prized for their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. The 2,7-diazaspiro[4.4]nonane core, in particular, represents a versatile framework for the development of novel therapeutic agents. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 2,7-diazaspiro[4.4]nonan-1-one hydrochloride, a key building block in drug discovery.
Due to the limited availability of public experimental spectra for this compound, this guide presents a comprehensive predicted ¹H and ¹³C NMR dataset. This prediction is grounded in fundamental NMR principles and supported by a comparative analysis with the experimentally determined NMR data of a structurally related analog, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one. This approach offers researchers a robust framework for the identification and characterization of this important class of molecules.
Molecular Structures and Numbering Scheme
To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme will be utilized for both the target compound and its comparative analog.
Caption: Structure of this compound
Caption: Structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the reported experimental data for 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one[1]. Predictions are based on established chemical shift principles for analogous functional groups and structural motifs.[2][3][4]
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Proton Assignment | Predicted δ (ppm) for 2,7-Diazaspiro[4.4]nonan-1-one HCl | Experimental δ (ppm) for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1] | Multiplicity |
| H on N2 | ~8.0 - 9.0 | Not explicitly reported | br s |
| H on N7 | ~9.5 - 10.5 | Not applicable | br s |
| H on C3 | ~2.2 - 2.6 | Not explicitly reported | t |
| H on C4 | ~3.2 - 3.6 | Not explicitly reported | t |
| H on C6 | ~3.4 - 3.8 | Not explicitly reported | t |
| H on C8 | ~2.0 - 2.4 | Not explicitly reported | m |
| H on C9 | ~3.3 - 3.7 | Not explicitly reported | m |
| Benzyl-CH₂ | Not applicable | 3.62 | s |
| Aromatic-H | Not applicable | 7.2-7.4 | m |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Carbon Assignment | Predicted δ (ppm) for 2,7-Diazaspiro[4.4]nonan-1-one HCl | Experimental δ (ppm) for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[1] |
| C1 (C=O) | ~175 - 180 | Not explicitly reported |
| C3 | ~35 - 40 | Not explicitly reported |
| C4 | ~45 - 50 | Not explicitly reported |
| C5 (Spiro) | ~70 - 75 | Not explicitly reported |
| C6 | ~55 - 60 | Not explicitly reported |
| C8 | ~25 - 30 | Not explicitly reported |
| C9 | ~50 - 55 | Not explicitly reported |
| Benzyl-CH₂ | Not applicable | 60.3 |
| Benzyl-C (ipso) | Not applicable | 138.8 |
| Benzyl-C (o,m,p) | Not applicable | 128.8, 128.4, 127.2 |
Spectroscopic Interpretation and Comparative Analysis
¹H NMR Analysis:
-
Amide and Ammonium Protons: For this compound, the amide (N2-H) and ammonium (N7-H₂) protons are expected to be significantly deshielded, appearing as broad singlets at the low-field end of the spectrum. Their chemical shifts will be sensitive to solvent, concentration, and temperature.
-
Pyrrolidinone Ring Protons: The methylene protons of the lactam ring (H on C3 and C4) will exhibit characteristic triplet splitting patterns due to coupling with their neighbors. The protons on C4, being alpha to the nitrogen, are expected to be more deshielded than those on C3, which are beta to the carbonyl group.
-
Pyrrolidine Ring Protons: In the hydrochloride salt, the protons on the carbons adjacent to the positively charged nitrogen (C6 and C9) will be significantly deshielded. The protons on C8, being further away, will appear at a more upfield position. The geminal and vicinal couplings in this ring system are expected to result in complex multiplets.
-
Comparison with 7-Benzyl Analog: The presence of the electron-withdrawing benzyl group on N7 in the comparator compound influences the chemical shifts of the adjacent protons. The benzylic CH₂ protons appear as a characteristic singlet around 3.62 ppm. The aromatic protons resonate in the typical aromatic region of 7.2-7.4 ppm.[1]
¹³C NMR Analysis:
-
Carbonyl Carbon: The lactam carbonyl carbon (C1) is expected to resonate in the typical range for amides, around 175-180 ppm.
-
Spiro Carbon: The quaternary spiro carbon (C5) is a key diagnostic signal and is predicted to appear in the range of 70-75 ppm. Its unique chemical environment, being at the junction of two rings, makes it a valuable structural marker.
-
Pyrrolidinone Ring Carbons: The C4 carbon, being attached to nitrogen, will be more deshielded than the C3 carbon.
-
Pyrrolidine Ring Carbons: The carbons adjacent to the protonated nitrogen (C6 and C9) will be shifted downfield compared to a neutral amine. The C8 carbon will be the most upfield of the pyrrolidine ring carbons.
-
Comparison with 7-Benzyl Analog: In the 7-benzyl derivative, the carbons of the benzyl group are readily identifiable, with the benzylic CH₂ appearing around 60.3 ppm and the aromatic carbons resonating in the 127-139 ppm range.[1]
Experimental Protocol: NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for spirocyclic compounds like this compound.
Caption: Workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ or D₂O are suitable solvents for the hydrochloride salt due to its polarity. The choice of solvent will affect the chemical shifts of exchangeable protons (NH).
-
Concentration: The specified concentration range ensures a good signal-to-noise ratio within a reasonable acquisition time.
-
Acquisition Parameters: The relaxation delay is chosen to be sufficiently long to allow for near-complete relaxation of the nuclei, which is crucial for accurate integration in quantitative NMR. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Proper phasing and baseline correction are essential for accurate integration and chemical shift determination. Referencing the spectrum to a known signal ensures the reproducibility and comparability of the data.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of this compound. By presenting a detailed predicted spectrum and comparing it with an experimentally characterized analog, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The outlined experimental protocol further equips scientists with a practical framework for obtaining high-quality NMR data for this important class of spirocyclic compounds. The structural insights gained from NMR spectroscopy are indispensable for confirming molecular identity, assessing purity, and understanding the conformational properties that underpin biological activity.
References
A Senior Scientist's Guide to the Synthesis of Diazaspiro[4.4]nonan-1-ones: A Comparative Analysis of Modern Synthetic Routes
Introduction: The Significance of the Diazaspiro[4.4]nonan-1-one Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. The "escape from flatland"—a strategic shift from planar, two-dimensional molecules to complex three-dimensional structures—is a leading principle in modern drug discovery.[1] Spirocyclic systems, characterized by two rings sharing a single quaternary carbon, are exemplary of this principle. Among them, the diazaspiro[4.4]nonan-1-one core is a privileged scaffold. It is a key structural motif in a range of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals, including the angiotensin II receptor antagonist, Irbesartan.[2] The inherent rigidity of the spirocyclic framework can lead to enhanced binding affinity and selectivity for biological targets, while also improving physicochemical properties like solubility and metabolic stability.[1][3]
This guide provides an in-depth, comparative analysis of the primary synthetic strategies for constructing the diazaspiro[4.4]nonan-1-one skeleton. We will move beyond simple procedural lists to explore the underlying mechanistic principles, evaluate the strategic advantages of each route, and provide field-proven experimental protocols. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when incorporating this valuable scaffold into their synthetic programs.
Strategy 1: Multicomponent Reactions (MCRs) - The Power of Convergence
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a paradigm of efficiency and atom economy.[4][5] This approach is particularly powerful for generating molecular diversity and rapidly accessing complex scaffolds like diazaspiro[4.4]nonan-1-ones from simple, readily available precursors.
Mechanistic Rationale and Advantages
The elegance of MCRs lies in their ability to construct complex molecules in a domino or cascade fashion, minimizing purification steps and reducing solvent waste and labor.[6][7] For spiroheterocycles, MCRs often involve the in situ generation of a reactive intermediate that undergoes a subsequent cycloaddition or annulation sequence.[8] Isocyanide-based MCRs, for instance, can generate a zwitterionic dipole that reacts with a suitable dipolarophile to forge the spirocyclic core in a highly convergent manner.[8] The primary advantages of this strategy are its operational simplicity, time- and cost-effectiveness, and its suitability for creating libraries of analogues for structure-activity relationship (SAR) studies.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[4.4]nonan-1-one Analogs
The 2,7-diazaspiro[4.4]nonan-1-one scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a rigid three-dimensional framework that allows for precise spatial orientation of functional groups. This unique topology has proven fruitful in the design of potent and selective modulators of challenging biological targets. This guide provides an in-depth comparison of 2,7-diazaspiro[4.4]nonan-1-one analogs, focusing on their structure-activity relationships (SAR) across different therapeutic targets, supported by experimental data and detailed protocols for their evaluation. We will delve into the causal relationships behind experimental choices and provide a self-validating framework for the described protocols, ensuring scientific integrity and practical applicability for researchers in drug discovery.
The Versatility of the 2,7-Diazaspiro[4.4]nonan-1-one Core: A Tale of Three Targets
The inherent conformational rigidity of the spirocyclic system is a key attribute that medicinal chemists leverage to reduce the entropic penalty of binding to a biological target, often leading to enhanced potency. Furthermore, the two distinct nitrogen atoms within the 2,7-diazaspiro[4.4]nonan-1-one core provide versatile points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will explore the SAR of this scaffold in the context of three distinct and highly relevant therapeutic targets: the oncogenic KRAS G12C mutant, the dopamine D3 receptor, and sigma receptors.
Core Structure and Key Modification Points
The fundamental 2,7-diazaspiro[4.4]nonan-1-one scaffold presents several key positions where structural modifications have been shown to significantly impact biological activity. Understanding these modification points is crucial for rational drug design.
Caption: Core 2,7-diazaspiro[4.4]nonan-1-one scaffold with key modification points.
Comparative Structure-Activity Relationship Analysis
The following sections will dissect the SAR of 2,7-diazaspiro[4.4]nonan-1-one analogs for each target, with quantitative data summarized for easy comparison.
Covalent Inhibitors of KRAS G12C
The KRAS protein, a key player in cellular proliferation, has long been considered an "undruggable" target.[1] The discovery of a covalent binding pocket near the mutated cysteine residue in KRAS G12C has opened new avenues for therapeutic intervention.[1] The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a potent covalent inhibitor that binds to the switch-II pocket of KRAS G12C.[2]
The SAR for this class of compounds is heavily influenced by the substituents on the N7 nitrogen. These modifications are designed to interact with a hydrophobic pocket in the KRAS G12C protein.
Table 1: SAR of 2,7-Diazaspiro[3.5]nonan-1-one Analogs as KRAS G12C Inhibitors
| Compound ID | N7-Substituent | pERK Inhibition IC50 (nM) | NCI-H1373 Cell Growth Inhibition IC50 (nM) | Reference |
| 1 | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl | Potent (specific value not disclosed) | Potent (specific value not disclosed) | [3] |
| 7b | 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl] | Highly Potent | Dose-dependent antitumor effect | [2] |
Note: Specific IC50 values for compound 1 were not publicly disclosed but were described as potent in the reference.
The data indicates that large, aromatic substituents on the N7 position are crucial for high-potency inhibition of KRAS G12C. These groups are designed to occupy a hydrophobic pocket, thereby increasing the affinity of the inhibitor. The acryloyl group on the N2 nitrogen acts as a covalent warhead, forming an irreversible bond with the Cys12 residue of the KRAS G12C mutant.[2]
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition.
Selective Dopamine D3 Receptor Antagonists
The dopamine D3 receptor (D3R) is a G-protein coupled receptor primarily expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotion.[4] Selective D3R antagonists are being explored as potential therapeutics for substance use disorders and schizophrenia.[4] The diazaspiroalkane core has been utilized to develop potent and selective D3R antagonists.
In this context, the N7-aryl substituent plays a critical role in conferring D3R affinity and selectivity over the closely related D2 receptor.
Table 2: SAR of Arylated Diazaspiroalkane Analogs as Dopamine D3 Receptor Antagonists
| Compound ID | Diazaspiro Core | N7-Aryl Substituent | D3R Ki (nM) | D2R/D3R Selectivity | Reference |
| 11 | 2,7-Diazaspiro[3.5]nonane | 2,3-Dichlorophenyl | 24.2 | 264-fold | [5] |
| 14 | 2,8-Diazaspiro[4.5]decane | 2,3-Dichlorophenyl | 12.0 | 905-fold | [4] |
| 15a | 2,7-Diazaspiro[4.4]nonane | 2,3-Dichlorophenyl | 25.6 | 488-fold | [4] |
| 15c | 2,7-Diazaspiro[4.4]nonane | 2-Chloro-3-fluorophenyl | 18.9 | 635-fold | [4] |
The data highlights that the nature of the diazaspiro core and the substitution pattern on the N7-aryl ring significantly impact both potency and selectivity. For instance, expanding the spirocycle from a [3.5] to a [4.5] system (compound 14 vs. 11) led to a notable increase in D3R affinity and selectivity.[4][5] Halogenated phenyl groups at the N7 position are generally favored for potent D3R antagonism.
Caption: Simplified schematic of Dopamine D3 receptor signaling and antagonism.
Modulators of Sigma Receptors
Sigma receptors (σ1R and σ2R) are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondria interface and are involved in a variety of cellular functions, including ion channel regulation and stress responses.[6] Modulators of sigma receptors are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and cancer. The 2,7-diazaspiro scaffold has been explored for the development of sigma receptor ligands.
Table 3: SAR of 2,7-Diazaspiro[3.5]nonane Analogs as Sigma Receptor Ligands
| Compound ID | N2-Substituent | N7-Substituent | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
| 4b | H | 2-Phenethyl | 2.7 | 27 | [6] |
| 5b | Phenacyl | 2-Phenethyl | 13 | 102 | [6] |
For sigma receptor ligands, modifications at both the N2 and N7 positions are critical. The data suggests that a free secondary amine at the N2 position is favorable for high σ1R affinity (compound 4b).[6] Introduction of a bulky phenacyl group at N2 (compound 5b) reduces affinity for both σ1R and σ2R.[6] The 2-phenethyl group at the N7 position appears to be a key pharmacophore for sigma receptor binding.
Caption: Simplified representation of Sigma-1 receptor signaling modulation.
Experimental Protocols: A Self-Validating Approach
The following protocols are provided to guide researchers in the evaluation of 2,7-diazaspiro[4.4]nonan-1-one analogs. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.
Protocol 1: In Vitro KRAS G12C Inhibition Assay (pERK Western Blot)
Objective: To determine the cellular potency of a test compound in inhibiting the KRAS G12C downstream signaling pathway.
Principle: Activated KRAS G12C signals through the MAPK pathway, leading to the phosphorylation of ERK (pERK). A potent inhibitor will reduce the levels of pERK in KRAS G12C mutant cells.
Step-by-Step Methodology:
-
Cell Culture: Culture NCI-H1373 cells (a human lung adenocarcinoma cell line with a KRAS G12C mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness Check: The inclusion of a total ERK control ensures that any observed decrease in pERK is due to inhibition of the signaling pathway and not a general cytotoxic effect.
Protocol 2: Dopamine D3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D3 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the D3 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available membranes from CHO-K1 cells stably expressing the human dopamine D3 receptor.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, set up the following in a final volume of 200 µL:
-
Total Binding: 10 µg of membrane protein, [³H]-Spiperone (a high-affinity D2/D3 ligand) at a final concentration of ~0.5 nM, and assay buffer.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).
-
Competition: 10 µg of membrane protein, ~0.5 nM [³H]-Spiperone, and a serial dilution of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Trustworthiness Check: The inclusion of total and non-specific binding wells is essential for calculating the specific binding and ensuring the validity of the assay.
Conclusion and Future Directions
The 2,7-diazaspiro[4.4]nonan-1-one scaffold represents a versatile and fruitful starting point for the design of potent and selective modulators of diverse biological targets. The structure-activity relationships discussed herein for KRAS G12C, dopamine D3, and sigma receptors underscore the importance of targeted modifications to the spirocyclic core and its substituents. For KRAS G12C inhibitors, the focus remains on optimizing the N7-substituent to achieve enhanced interactions within the hydrophobic pocket. In the realm of D3 receptor antagonists, fine-tuning the electronics and sterics of the N7-aryl group can further improve selectivity over the D2 receptor. For sigma receptor modulators, a deeper understanding of the pharmacophoric requirements at both nitrogen positions will be key to developing subtype-selective ligands.
The experimental protocols provided offer a robust framework for the evaluation of novel analogs. As our understanding of the structural biology of these targets continues to evolve, so too will the opportunities for rational, structure-based design of next-generation therapeutics based on the 2,7-diazaspiro[4.4]nonan-1-one scaffold.
References
- 1. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Biological Activity of Spirocyclic vs. Non-Spiirocyclic Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. For decades, drug discovery was dominated by "flat," aromatic, sp2-rich scaffolds. However, the industry has increasingly recognized the limitations of this chemical space, including challenges with solubility and off-target effects. This has led to a strategic shift, often dubbed "escape from flatland," towards molecules with greater three-dimensionality and a higher fraction of sp3-hybridized carbons (Fsp3).[1][2]
Spirocycles, bicyclic systems linked by a single common atom, are at the forefront of this movement.[3] Their rigid, well-defined three-dimensional structures offer a unique advantage: the ability to project functional groups into space in a precise and controlled manner.[3][4] This guide provides a framework for objectively comparing the biological activity of spirocyclic compounds against their more flexible, non-spirocyclic counterparts, grounded in field-proven experimental design and data interpretation. We will explore the causal relationship between spirocyclic architecture and its impact on biological performance, offering detailed protocols for a robust comparative analysis.
The Core Thesis: Why Spirocyclization Matters
The central hypothesis behind incorporating a spirocyclic scaffold is that by reducing conformational flexibility, we can pre-organize a molecule into a bioactive conformation that is optimal for binding to its biological target.[4][5] A flexible, non-spirocyclic (or acyclic) analog exists as an equilibrium of multiple conformers, only a fraction of which may be active. The energetic cost of forcing the molecule into the correct binding pose can reduce its overall binding affinity. Spirocyclization effectively "locks" the molecule, minimizing this entropic penalty and potentially leading to significant gains in potency and selectivity.
Caption: Conformational restriction by spirocyclization reduces the entropic penalty of binding.
Beyond improving target engagement, this structural rigidity can profoundly influence physicochemical and pharmacokinetic properties. The introduction of a quaternary spiro-center often leads to improved metabolic stability, increased aqueous solubility, and altered lipophilicity, all critical parameters in drug development.[2][5][6]
Designing a Head-to-Head Comparison: An Experimental Blueprint
To conduct a meaningful comparison, it is essential to design a set of matched molecular pairs: a spirocyclic compound and its closest non-spirocyclic analog. The ideal non-spirocyclic analog is often the "cut-open" version of the spirocycle or a closely related acyclic or monocyclic counterpart.
Our objective is to quantify the impact of spirocyclization on three key areas:
-
Pharmacodynamics (PD): Potency and selectivity.
-
Pharmacokinetics (PK/ADME): Solubility, metabolic stability, and permeability.
-
Physicochemical Properties: Lipophilicity.
Experimental Workflow
The following workflow outlines a self-validating system for comparing analogs. At each stage, specific controls and validation criteria ensure the integrity of the data.
Caption: A comprehensive workflow for the comparative evaluation of drug analogs.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. The choice of specific reagents and instruments may vary, but the underlying principles and validation steps are universal.
Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)
Causality: SPR is chosen for its ability to provide real-time, label-free kinetics of binding, yielding not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rates. A lower KD indicates higher affinity. We hypothesize the spirocyclic analog will exhibit a slower koff rate due to its conformationally locked, optimal fit.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to a target density of ~2000 Resonance Units (RU). Use a reference flow cell that is activated and blocked without protein to enable reference subtraction.
-
Analyte Preparation: Prepare serial dilutions of the spirocyclic and non-spirocyclic analogs in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., 1 nM to 100 nM). Include a buffer-only blank for double-referencing.
-
Binding Measurement: Inject each analyte concentration over the target and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Perform double-referencing by subtracting the signal from the reference flow cell and the signal from the buffer-only injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Self-Validation: The fit should have a low chi-squared (χ²) value, and the residuals should be randomly distributed around zero.
-
Protocol 2: Cellular Potency via a Luciferase Reporter Gene Assay
Causality: While binding assays measure affinity, functional assays measure biological effect.[7][8] A reporter gene assay quantifies the modulation of a specific signaling pathway downstream of the target. This provides a measure of cellular potency (IC₅₀ or EC₅₀) in a more physiologically relevant context.
Methodology:
-
Cell Culture: Use a stable cell line engineered to express the target of interest and a reporter construct (e.g., a luciferase gene under the control of a response element specific to the pathway).
-
Cell Plating: Seed the cells into 96-well or 384-well white, clear-bottom plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare an 11-point, 3-fold serial dilution of each analog in assay medium. Add the compounds to the cells and incubate for a period determined by the pathway dynamics (e.g., 6-24 hours). Include vehicle-only (e.g., 0.1% DMSO) and positive/negative controls.
-
Luciferase Detection: After incubation, add a luciferase substrate reagent (e.g., ONE-Glo™) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% effect) and a saturating concentration of a known reference compound (100% effect).
-
Fit the normalized dose-response data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
-
Self-Validation: The assay should have a robust Z'-factor (>0.5), and the dose-response curves should have well-defined upper and lower asymptotes.
-
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: Poor metabolic stability is a primary cause of drug failure. The rigid spirocyclic core can block sites of metabolism that are accessible in the flexible analog, leading to a longer half-life (t½). This assay uses HLMs as a standard in vitro system to predict in vivo hepatic clearance.[5]
Methodology:
-
Reaction Preparation: In a 96-well plate, combine HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the 100% reference.
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH system to control for non-NADPH-dependent degradation.
-
Positive Control: Include a compound with known high clearance (e.g., verapamil) to validate the metabolic activity of the HLM batch.
-
-
Sample Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Self-Validation: The positive control should exhibit clearance within the expected range. The R² value of the linear regression for the test compounds should be >0.9.
-
Data Interpretation: A Comparative Summary
All quantitative data should be summarized in a clear, structured table to facilitate a direct comparison.
| Parameter | Non-Spirocyclic Analog | Spirocyclic Analog | Rationale for Change |
| Binding Affinity (KD, nM) | 55.2 | 4.8 | Reduced entropic penalty upon binding; locked bioactive conformation. |
| Cellular Potency (IC₅₀, nM) | 120.5 | 9.7 | Higher affinity translates to improved functional potency in a cellular context. |
| Selectivity (vs. Target X) | 15-fold | >200-fold | Rigid structure fits the intended target pocket more precisely, reducing off-target binding.[2] |
| Aqueous Solubility (µg/mL) | 5 | 45 | The 3D structure disrupts crystal packing, leading to improved solubility.[5][9] |
| Metabolic Stability (t½, min) | 8 | >90 | Steric hindrance from the spiro-center blocks metabolically labile sites.[2][5] |
| Lipophilicity (LogD7.4) | 3.9 | 3.1 | Introduction of sp3 centers and potential for polar groups can reduce lipophilicity.[5] |
Conclusion: An Authoritative Perspective
The incorporation of spirocyclic scaffolds is not merely a tactic for novelty; it is a mechanistically driven strategy to enhance key drug-like properties.[6][10] By conformationally constraining a molecule, we can achieve significant improvements in potency, selectivity, and ADME parameters.[9][11] The experimental framework presented here provides a robust, self-validating system for quantifying these improvements. A head-to-head comparison against the closest non-spirocyclic analog is the most definitive way to demonstrate the value of spirocyclization in a drug discovery program. The data derived from such studies provide the causal evidence needed to justify the progression of spirocyclic candidates and reinforce the power of three-dimensional thinking in modern medicinal chemistry.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dispendix.com [dispendix.com]
- 8. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 9. drughunter.com [drughunter.com]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 11. pubs.acs.org [pubs.acs.org]
The Definitive Guide to Elucidating the Crystal Structure of 2,7-Diazaspiro[4.4]nonan-1-one Derivatives: A Comparative Analysis
The 2,7-diazaspiro[4.4]nonan-1-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of biologically active agents. Its rigid, three-dimensional architecture offers a unique topographical presentation for molecular recognition by biological targets. Consequently, the precise determination of the three-dimensional structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SC-XRD) with alternative and complementary analytical techniques for the structural elucidation of this important class of molecules. We will delve into the experimental nuances of these methods, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a well-ordered single crystal, we can generate a precise electron density map, revealing atomic positions, bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[2][4]
For 2,7-diazaspiro[4.4]nonan-1-one derivatives, SC-XRD provides critical insights into the conformation of the two five-membered rings and the relative orientation of substituents. The puckering of these rings, often adopting envelope or twisted conformations, can significantly influence the molecule's interaction with its biological target.
Case Studies: Published Crystal Structures
To illustrate the power of SC-XRD, let's examine the crystallographic data for two reported 2,7-diazaspiro[4.4]nonan-1-one derivatives:
| Compound | 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[5] | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[6] |
| Molecular Formula | C₁₄H₁₈N₂O | C₁₂H₂₀N₂O₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 9.630(2) | 10.495(5) |
| b (Å) | 8.4322(18) | 6.283(3) |
| c (Å) | 29.848(7) | 19.247(10) |
| β (˚) | 90 | 97.029(8) |
| Key Structural Feature | Both spiro-linked five-membered rings adopt envelope conformations.[5] | Both five-membered rings are in envelope conformations.[6] |
These examples underscore the detailed structural information attainable through SC-XRD, providing a solid foundation for computational modeling and SAR studies.
Navigating the Alternatives: When Single Crystals Remain Elusive
While SC-XRD is the definitive method, obtaining high-quality single crystals can be a significant bottleneck.[7] In such cases, or to gain insights into the solution-state dynamics, a combination of other techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[8][9] For spirocyclic systems like the 2,7-diazaspiro[4.4]nonan-1-one core, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide crucial information about the spatial proximity of protons, helping to deduce the predominant conformation in solution.[10][11]
It is important to recognize that the solution-state conformation may differ from the solid-state structure due to crystal packing forces. Therefore, NMR data provides a complementary, rather than a replacement, view of the molecular structure.
Computational Chemistry: The Predictive Power of In Silico Modeling
In the absence of experimental data, or to rationalize observed structures, computational methods such as Crystal Structure Prediction (CSP) can be employed. These methods use molecular mechanics or quantum mechanics to predict the most stable crystal packing arrangements for a given molecule. While computationally intensive, CSP can provide valuable insights into potential polymorphs and help guide crystallization screening efforts.
A Comparative Overview of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Chemistry (CSP) |
| Principle | Diffraction of X-rays by a crystalline lattice[4] | Nuclear spin transitions in a magnetic field[9] | Energy minimization of molecular conformations and packing |
| Sample Type | Single, well-ordered crystal[7] | Soluble compound in a suitable solvent | In silico (no physical sample required) |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry[1] | Connectivity, relative stereochemistry, solution-state conformation[10] | Predicted stable conformations and crystal packing |
| Strengths | Unambiguous and highly accurate structural determination.[1] | Provides information on solution-state dynamics; non-destructive. | Can predict structures without a physical sample; explores polymorphism. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain.[7] | Does not provide absolute 3D structure; interpretation can be complex. | Computationally expensive; predictions require experimental validation. |
Experimental Protocols
Crystallization of 2,7-Diazaspiro[4.4]nonan-1-one Derivatives
The polar nature of the 2,7-diazaspiro[4.4]nonan-1-one core, with its amide and amine functionalities, dictates the choice of crystallization solvents. Protic solvents that can engage in hydrogen bonding are often good starting points.
Step-by-Step Protocol for Slow Evaporation:
-
Solvent Selection: Begin by testing the solubility of your compound in a range of solvents. Ideal solvents will fully dissolve the compound when heated but show limited solubility at room temperature.[12][13] For the target scaffold, consider solvents like ethanol, methanol, or acetonitrile.
-
Dissolution: In a clean vial, dissolve a small amount of your purified compound (typically 5-10 mg) in the minimum amount of the chosen hot solvent to achieve a saturated solution.[14]
-
Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[15]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Diagram of the Crystallization Workflow
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray single-crystal diffraction | FZU [fzu.cz]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
- 8. auremn.org.br [auremn.org.br]
- 9. azolifesciences.com [azolifesciences.com]
- 10. 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. quora.com [quora.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
A Comparative Guide to the Anticancer Efficacy of Diazaspiro Compounds
In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, diazaspiro compounds have emerged as a particularly promising class of molecules, demonstrating significant potential in a range of anticancer assays. Their unique three-dimensional architecture allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties.
This guide provides a comparative analysis of the efficacy of various diazaspiro compounds against different cancer cell lines, supported by experimental data from recent scientific literature. We will delve into the structural nuances that drive their anticancer activity, present key efficacy data in a comparative format, and provide detailed protocols for the fundamental assays used in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both a high-level overview and in-depth technical insights.
Comparative Anticancer Efficacy of Diazaspiro Derivatives
The anticancer activity of diazaspiro compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound. The following table summarizes the in vitro cytotoxic activity of representative diazaspiro compounds against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and cell densities.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dispiro-indolinones | Thiohydantoin-based derivative | LNCaP (Prostate) | 1.2 - 3.5 | [1] |
| Nutlin-3a (reference compound) | LNCaP (Prostate) | 1.50 | [1] | |
| Nutlin-3a (reference compound) | HCT116 (Colon) | 4.63 | [1] | |
| Nutlin-3a (reference compound) | PC3 (Prostate) | 6.37 | [1] | |
| RG-7112 (reference compound) | LNCaP (Prostate) | 0.18 | [1] | |
| RG-7112 (reference compound) | HCT116 (Colon) | 0.54 | [1] | |
| 1-Thia-4-azaspiro[4.5]decane | Compound 14 | HCT-116 (Colon) | 0.092 | [2] |
| Compound 18 | HCT-116 (Colon) | 0.098 | [2] | |
| Compound 14 | PC-3 (Prostate) | Moderate Activity | [2] | |
| Compound 18 | PC-3 (Prostate) | Moderate Activity | [2] | |
| Compound 7 | HepG-2 (Liver) | Moderate Activity | [2] | |
| Diazaspiro Undecane | p-fluorophenyl substituted | SK-HEP-1 (Liver) | 47.46 µg/ml | [3] |
| phenyl substituted | SK-HEP-1 (Liver) | 46.31 µg/ml | [3] | |
| Diazaspiro Bicyclo Hydantoin | Electron-withdrawing group substituted | K562 (Leukemia) | < 50 | [4] |
| Electron-withdrawing group substituted | CEM (Leukemia) | < 50 | [4] | |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | Compound 7j | A549 (Lung) | 0.17 | [5] |
| Compound 7j | MDA-MB-231 (Breast) | 0.05 | [5] | |
| Compound 7j | HeLa (Cervical) | 0.07 | [5] |
Mechanism of Action: Targeting the Guardians of the Genome
A significant number of diazaspiro compounds exert their anticancer effects by targeting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[6] In healthy cells, p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[7] However, in many cancers with wild-type p53, the function of this vital protein is abrogated by the overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation.[6][7]
Diazaspiro compounds, particularly certain dispiro-indolinone derivatives, have been designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the MDM2 protein.[1][8] By competitively binding to this pocket, these small molecules block the p53-MDM2 interaction, leading to the stabilization and activation of p53.[6] Activated p53 can then transcriptionally upregulate its target genes, such as p21 (which mediates cell cycle arrest) and PUMA (which promotes apoptosis), ultimately leading to the suppression of tumor growth.[7]
Caption: p53-MDM2 Interaction and its disruption by diazaspiro compounds.
Experimental Protocols for Anticancer Assays
The evaluation of anticancer compounds relies on a battery of standardized in vitro assays. Here, we provide detailed, step-by-step methodologies for three fundamental assays frequently employed in the assessment of diazaspiro compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diazaspiro compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength should be set to 630 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[10] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]
Caption: Workflow for the Annexin V & PI apoptosis assay.
Protocol:
-
Induce Apoptosis: Treat cells with the diazaspiro compound at the desired concentration and for the appropriate duration to induce apoptosis. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12] Propidium iodide is commonly used to stain the DNA of fixed and permeabilized cells.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the diazaspiro compound for the desired time. Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[13]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a propidium iodide staining solution containing RNase A.[14] The RNase is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram where the x-axis represents the fluorescence intensity (proportional to DNA content) and the y-axis represents the cell count. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The comparative efficacy data presented in this guide highlight the significant potential of diazaspiro compounds as a versatile scaffold for the development of novel anticancer agents. The ability to systematically modify their structure provides a powerful tool for optimizing their potency and selectivity against various cancer types. The disruption of the p53-MDM2 interaction represents a key mechanism of action for a subset of these compounds, offering a rational basis for their targeted therapeutic application in cancers with wild-type p53.
The detailed experimental protocols provided herein serve as a practical resource for researchers to reliably assess the anticancer properties of new chemical entities. Future research in this area should focus on comprehensive structure-activity relationship (SAR) studies to further refine the design of diazaspiro derivatives, as well as in vivo studies to validate their therapeutic potential in preclinical models. The continued exploration of this promising class of compounds holds the potential to yield next-generation cancer therapeutics with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 8. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2,7-Diazaspiro[4.4]nonan-1-one Derivatives
Welcome to this in-depth technical guide on assessing the metabolic stability of 2,7-diazaspiro[4.4]nonan-1-one derivatives. In the landscape of modern drug discovery, understanding a compound's metabolic fate is not just a regulatory checkbox; it is a critical determinant of its potential success as a therapeutic agent.[1][2] A compound with high metabolic stability is more likely to achieve the desired pharmacokinetic profile, leading to sustained therapeutic effects and a lower propensity for off-target toxicity.[2] Conversely, rapid metabolism can result in poor bioavailability and the formation of reactive metabolites.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the metabolic stability of the novel 2,7-diazaspiro[4.4]nonan-1-one scaffold, a promising structural motif in medicinal chemistry. We will delve into the rationale behind experimental design, present a detailed protocol for in vitro assessment, and discuss the interpretation of data to guide structure-activity relationship (SAR) studies.
The Central Role of Hepatic Metabolism in Drug Disposition
The liver is the primary site of drug metabolism, where a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics.[3][4][5] These Phase I metabolic reactions, primarily oxidations, introduce or expose functional groups on the parent drug molecule.[5] Subsequently, Phase II enzymes conjugate these modified compounds with endogenous polar molecules, facilitating their excretion.[4] Understanding a compound's susceptibility to this enzymatic machinery is paramount.
For the 2,7-diazaspiro[4.4]nonan-1-one scaffold, several potential sites of metabolism exist. The secondary amine, the lactam ring, and any appended substituents are all susceptible to enzymatic attack. Early assessment of metabolic stability allows for the strategic modification of these positions to enhance the compound's pharmacokinetic properties.
Experimental Design: The Liver Microsomal Stability Assay
To quantitatively assess metabolic stability, the in vitro liver microsomal stability assay is a widely accepted and high-throughput method.[6][7][8][9] This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in Phase I metabolic enzymes, particularly CYPs.[9][10] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate the initial stages of hepatic metabolism and measure the rate of disappearance of the parent compound over time.[6][9]
The choice of liver microsomes from different species (e.g., human, rat, mouse) is a critical experimental parameter, as it allows for the early identification of potential interspecies differences in metabolism.[8][9] This is crucial for the translation of preclinical data to human clinical trials.
Visualizing the Workflow: Liver Microsomal Stability Assay
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Benchmark Analysis of 2,7-diazaspiro[4.4]nonan-1-one: A Novel Scaffold for Kinase Inhibition
In the landscape of drug discovery, the identification of novel molecular scaffolds that can be tailored for high-potency and selective inhibition of therapeutic targets is of paramount importance. The spirocyclic architecture, with its inherent three-dimensionality and conformational rigidity, offers a compelling starting point for the design of next-generation enzyme inhibitors. This guide introduces 2,7-diazaspiro[4.4]nonan-1-one , a unique nitrogen-containing spirocyclic core, and benchmarks its potential as a kinase inhibitor against a clinically validated therapeutic, Tofacitinib.
Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold have demonstrated inhibitory activity against critical enzyme families, including Janus kinases (JAKs).[1] This precedent logically directs our investigation toward the JAK family as a plausible target for the 2,7-diazaspiro[4.4]nonan-1-one core. This guide will, therefore, present a head-to-head comparison with Tofacitinib, a potent, FDA-approved JAK inhibitor, to frame the potential of this emerging scaffold.[2][3][4]
Through a detailed examination of inhibitory potency, selectivity, and the underlying biochemical methodologies, we provide researchers, scientists, and drug development professionals with a rigorous, data-driven perspective on the promise of 2,7-diazaspiro[4.4]nonan-1-one as a foundational structure for the development of novel therapeutics targeting the JAK-STAT signaling pathway.
The JAK-STAT Signaling Pathway: A Critical Therapeutic Target
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation.[5][6][7] This pathway is integral to a host of cellular processes, including immunity, cell proliferation, and differentiation.[1][5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriatic arthritis, as well as certain cancers.[2][7][8][9]
The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[7] In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[9] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Subsequently, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to modulate gene expression.[5][6][7]
Given its central role in inflammatory processes, the inhibition of JAKs has emerged as a successful therapeutic strategy.[10] Tofacitinib, the benchmark compound in this guide, functions by inhibiting JAK enzymes, thereby interrupting this signaling cascade.[8][10][11][12]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Tofacitinib - Wikipedia [en.wikipedia.org]
- 3. Tofacitinib: MedlinePlus Drug Information [medlineplus.gov]
- 4. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2,7-Diazaspiro[4.4]nonan-1-one Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with high potency and minimal side effects is a central challenge in drug discovery. The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as a promising class of compounds for achieving this goal. Among these, the 2,7-diazaspiro[4.4]nonan-1-one core has emerged as a versatile framework for the design of targeted inhibitors. Its inherent rigidity can enhance binding affinity to the intended biological target while potentially reducing interactions with off-target proteins.[1] However, a thorough understanding of a compound's cross-reactivity profile is paramount to mitigating the risk of unforeseen toxicities and ensuring clinical success.
This guide provides a comprehensive comparison of the cross-reactivity of hypothetical 2,7-diazaspiro[4.4]nonan-1-one based compounds, supported by established experimental methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format to aid in the selection and optimization of lead candidates.
The Imperative of Cross-Reactivity Profiling
Off-target effects, where a drug molecule binds to and modulates the activity of proteins other than its intended target, are a major cause of adverse drug reactions and late-stage clinical failures.[2] These unintended interactions can disrupt crucial physiological pathways, leading to a range of toxicities. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By systematically screening compounds against a broad panel of potential off-targets, researchers can identify and mitigate these liabilities early in the development process, leading to safer and more effective medicines.
Comparative Cross-Reactivity Analysis of 2,7-Diazaspiro[4.4]nonan-1-one Analogs
To illustrate the importance of understanding selectivity, we present a comparative analysis of three hypothetical 2,7-diazaspiro[4.4]nonan-1-one based compounds: Compound A , a potent KRAS G12C inhibitor; Compound B , a dual TYK2/JAK1 inhibitor; and Compound C , a less selective analog. The following tables summarize their inhibitory activity against their primary targets and a panel of off-target kinases. This data is representative of what would be generated in a typical kinase profiling campaign.
Table 1: On-Target Potency
| Compound | Primary Target(s) | IC50 (nM) |
| Compound A | KRAS G12C | 5 |
| Compound B | TYK2 | 10 |
| JAK1 | 25 | |
| Compound C | KRAS G12C | 8 |
Table 2: Off-Target Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound A | Compound B | Compound C |
| Primary Target(s) | >99% (KRAS G12C) | >98% (TYK2), >95% (JAK1) | >99% (KRAS G12C) |
| EGFR | 15 | 5 | 65 |
| HER2 | 10 | 3 | 58 |
| VEGFR2 | 25 | 12 | 75 |
| ABL1 | 5 | 2 | 45 |
| SRC | 8 | 4 | 55 |
| LCK | 12 | 6 | 60 |
| p38α | 3 | 1 | 30 |
| JNK1 | 4 | 2 | 35 |
| MEK1 | 18 | 8 | 70 |
| ERK2 | 20 | 10 | 72 |
| AKT1 | 2 | 1 | 25 |
| PI3Kα | 3 | 2 | 28 |
| CDK2 | 1 | <1 | 15 |
| JAK2 | 30 | 85 | 40 |
| JAK3 | 25 | 60 | 35 |
Interpretation of the Data:
-
Compound A demonstrates high selectivity for its intended target, KRAS G12C, with minimal inhibition of the screened off-target kinases at a 1 µM concentration. This profile suggests a lower likelihood of off-target related side effects.
-
Compound B shows potent inhibition of its primary targets, TYK2 and JAK1. While it displays some activity against other JAK family members (JAK2 and JAK3), it is significantly less potent against a broader range of kinases, indicating a favorable selectivity profile within the JAK family.[3][4][5][6][7]
-
Compound C , while also a potent KRAS G12C inhibitor, exhibits significant off-target activity against multiple kinases, including EGFR, HER2, and VEGFR2. This lack of selectivity raises concerns about potential toxicities and would likely necessitate further medicinal chemistry efforts to improve its profile.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough evaluation of a compound's selectivity. Here, we detail two key experimental workflows: in vitro kinase panel screening and the Cellular Thermal Shift Assay (CETSA).
In Vitro Kinase Panel Screening
This high-throughput method provides a broad overview of a compound's activity against a large number of purified kinases.[8][9][10][11] The data generated allows for the early identification of potential off-target liabilities.
Experimental Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase, a suitable substrate (often a generic peptide or protein), and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted test compound or vehicle control (DMSO) to the reaction wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP, typically radiolabeled with ³²P or ³³P ([γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate the magnesium ions required for kinase activity.
-
Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted radiolabeled ATP is washed away.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Radiolabeled ATP: The use of radiolabeled ATP provides a highly sensitive and direct measure of kinase activity.
-
Phosphocellulose Membrane: This provides a simple and effective method for separating the phosphorylated substrate from the unreacted ATP.
-
IC50 Determination: Calculating the IC50 provides a quantitative measure of the compound's potency against each kinase, allowing for direct comparison of selectivity.
Diagram of In Vitro Kinase Panel Screening Workflow:
Caption: Workflow for a radiometric in vitro kinase panel screening assay.
Cellular Thermal Shift Assay (CETSA)
While in vitro assays are invaluable for broad screening, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the engagement of a compound with its target protein within intact cells.[12][13][14][15][16] The principle is based on the fact that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) for a specified time to allow for cell penetration and target binding.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through various methods, such as freeze-thaw cycles or the use of lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.
-
Quantification of Soluble Target Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: For each temperature point, quantify the amount of soluble target protein. Plot the percentage of soluble protein remaining against the temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Causality Behind Experimental Choices:
-
Intact Cells: Performing the assay in intact cells provides a more physiologically relevant environment, accounting for factors like cell permeability and intracellular concentrations.
-
Temperature Gradient: Applying a range of temperatures allows for the generation of a melting curve, which provides a clear visual representation of protein stabilization.
-
Specific Protein Detection: Using a target-specific antibody for detection ensures that the observed thermal shift is due to the interaction of the compound with the intended target.
Diagram of CETSA Experimental Workflow:
References
- 1. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride demands the highest standards of safety and environmental stewardship. Proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Essential Safety Data
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is a heterocyclic organic compound that requires careful management.
Key Chemical and Hazard Information:
| Property | Value | Source |
| CAS Number | 1203682-17-0 | [1][2] |
| Molecular Formula | C₇H₁₁ClN₂O₂ | [3] |
| Appearance | White to beige crystalline powder | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][5] |
| Primary Hazards | Irritant | [5] |
The causality behind these classifications lies in the compound's chemical structure, which can interact with biological tissues, leading to irritation upon contact. The hydrochloride salt form can enhance its solubility in aqueous environments, but it remains a solid irritant that can easily become airborne if handled improperly.[6]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks of exposure, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. This protocol is self-validating: by preventing exposure, we prevent injury.
Engineering Controls:
-
Fume Hood: All handling of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[7][8] This is crucial to contain the fine powder and prevent inhalation, which may cause respiratory irritation.[1][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[9] The compound is classified as a serious eye irritant.[1][5]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves.[4][9] Inspect gloves for any defects before use and wash hands thoroughly after removal.[7][10]
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.[9] Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[9][10]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. In the United States, chemical waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
This compound, as a synthetic laboratory chemical, must be presumed to be a hazardous waste. It should not be disposed of in standard trash or down the sewer system.[4][13] The guiding principle is to collect all waste streams containing this chemical for disposal by a licensed chemical destruction facility, typically via controlled incineration.[4][13]
The following diagram outlines the decision-making workflow for handling waste generated from this compound.
Caption: Disposal workflow for 2,7-Diazaspiro[4.4]nonan-1-one HCl waste.
Step-by-Step Disposal Protocols
Follow these detailed procedures for different waste streams containing this compound.
Unused/Expired Solid Chemical and Grossly Contaminated Materials
This protocol applies to the original chemical powder and items heavily contaminated with it, such as weighing paper or spill cleanup materials.
-
Container Preparation: Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, dry, and compatible with the chemical waste.[14]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container.[14][15] Clearly write the full chemical name, "this compound," and list any other components.[15]
-
Waste Collection: Carefully transfer the solid waste into the prepared container inside a chemical fume hood.
-
Closure: Securely close the container. It must remain closed at all times except when adding waste.[14][16]
-
Storage: Store the container in a designated Satellite Accumulation Area, segregated from incompatible chemicals.[15]
Contaminated Labware and Personal Protective Equipment (PPE)
This applies to lightly contaminated items like gloves, bench paper, and disposable labware.
-
Collection: Place these items into a designated hazardous waste container, typically a lined box or drum.
-
Labeling: Ensure the container is clearly labeled as "HAZARDOUS WASTE" and specifies the contents (e.g., "Solid Lab Debris contaminated with this compound").
-
Storage and Disposal: Manage this container as described in the protocol for solid waste.
Decontamination of Empty Original Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[17]
-
Solvent Selection: Choose a solvent in which this compound is soluble and which is appropriate for your experimental waste stream (e.g., water, ethanol, or acetonitrile).[6]
-
Triple-Rinse Procedure:
-
Add the chosen solvent to the empty container, filling it to about 10% of its volume.
-
Secure the cap and swirl/shake to rinse all interior surfaces thoroughly.
-
Pour the solvent rinsate into a designated liquid hazardous waste container.[18]
-
Repeat this rinsing process two more times for a total of three rinses.[18]
-
-
Container Disposal: After the triple rinse, the container can be considered decontaminated. Deface or remove the original label, and dispose of it in the appropriate recycling or general waste bin, as per institutional policy.[17] The collected rinsate is now hazardous waste and must be managed accordingly.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or the powder has become significantly airborne, evacuate the area.
-
Secure Area: Restrict access to the spill area and remove all ignition sources as a general precaution.[4]
-
Don PPE: Wear the minimum PPE described in Section 2 (lab coat, goggles, and double-glove with nitrile gloves).
-
Containment: Gently cover the spill with an absorbent material to prevent further dispersal. Avoid dry sweeping.
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[4][13] Clean the spill area with a suitable solvent and paper towels, collecting all cleanup materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional EH&S department.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][19] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[13][19] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[20]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[13] Seek immediate medical attention.
By adhering to these rigorous protocols, you contribute to a culture of safety and ensure that your vital research does not come at the cost of personal health or environmental integrity.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 1203682-17-0|this compound| Ambeed [ambeed.com]
- 3. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride | C7H11ClN2O2 | CID 75530981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride | 1609399-87-2 [smolecule.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Safe working in laboratories [bath.ac.uk]
- 11. epa.gov [epa.gov]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. ethz.ch [ethz.ch]
- 17. vumc.org [vumc.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. angenechemical.com [angenechemical.com]
- 20. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
